Ixazomib Impurity 1
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIBVMGUKXODV-OPKBTAHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BCl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ixazomib Impurity 1
This technical guide provides a comprehensive overview of Ixazomib Impurity 1, a key process-related impurity associated with the oral proteasome inhibitor, Ixazomib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical identity, formation, and analytical methodologies for this impurity.
Chemical Identity and Physical Properties
This compound is recognized as a significant intermediate in the synthesis of Ixazomib.[1] Its chemical structure is characterized by the presence of a pinanediol protecting group on the boronic acid moiety, which is absent in the final active pharmaceutical ingredient (API).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide | |
| CAS Number | 1201903-02-7 | [1] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ | |
| Molecular Weight | 495.25 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, Ethyl Acetate, DMSO |
Origin and Formation
This compound is a process-related impurity that arises during the synthesis of Ixazomib. Specifically, it is an intermediate that is formed before the final deprotection step of the boronic acid. The presence of this impurity in the final drug substance is typically due to an incomplete deprotection reaction of the pinanediol protecting group.
References
In-Depth Technical Guide to Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ixazomib Impurity 1, a known process-related impurity of the anticancer agent Ixazomib. This document details its chemical structure, physicochemical properties, and relevant analytical methodologies, designed to assist researchers and professionals in drug development and quality control.
Chemical Identity and Structure
This compound is authoritatively identified by the Chemical Abstracts Service (CAS) number 1201903-02-7 . The impurity is a complex boronic ester derivative, structurally related to the active pharmaceutical ingredient (API), Ixazomib.
The chemical structure of this compound is characterized by a 2,5-dichlorobenzoyl moiety linked via an amide bond to a glycine unit, which is further connected to a boronic acid protected as a pinanediol ester.
Systematic IUPAC Name: 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide[1][2]
Structural Relationship with Ixazomib
This compound is closely related to Ixazomib, with the primary difference being the boronic acid moiety. In Ixazomib, this exists as a free boronic acid (or its citrate ester in the drug product), whereas in Impurity 1, it is protected as a boronic ester with pinanediol. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the drug substance.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its isolation, characterization, and quantification. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 1201903-02-7 | [1][3][4][5][6][7] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ | [1][2] |
| Molecular Weight | 495.26 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dichloromethane, chloroform, methanol, ethyl acetate, and DMSO. | [5] |
Note: Specific quantitative data for 1H NMR, 13C NMR, and Mass Spectrometry are often proprietary and found in Certificates of Analysis from suppliers. While general techniques are mentioned, specific peak lists are not publicly available in the searched literature.
Experimental Protocols
The following sections provide an overview of the methodologies relevant to the synthesis and analysis of this compound.
Synthesis of this compound (Reference Standard)
The synthesis of this compound as a reference standard is a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy can be inferred from the literature.[3] The synthesis likely commences with readily available precursors containing the boronic acid and dichlorobenzoyl moieties.[3] A key starting material is 2,5-Dichlorobenzoic acid.[3] The synthesis involves the coupling of the protected boroleucine derivative with the N-(2,5-dichlorobenzoyl)glycine side chain.
Logical Synthesis Workflow:
Analytical Characterization: UHPLC-UV Method
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is suitable for the quantification of Ixazomib and its impurities, including Impurity 1. The following protocol is based on methodologies described for the analysis of Ixazomib and its degradation products.
Instrumentation:
-
UHPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
Detection:
-
UV detection at a wavelength appropriate for the chromophore of the molecule (e.g., 274 nm).
Validation Parameters (as per ICH guidelines):
-
Specificity: The method should demonstrate the ability to resolve this compound from Ixazomib and other potential impurities. This is often confirmed through forced degradation studies.
-
Linearity: A linear relationship between the peak area and the concentration of the impurity should be established over a defined range.
-
Accuracy: The accuracy of the method can be determined by spike-recovery studies.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified.
Experimental Workflow for Analytical Method Validation:
Formation and Control in Drug Manufacturing
This compound can arise during the synthesis of Ixazomib from incomplete or undesired side reactions.[3] Specifically, it can be formed if the pinanediol protecting group on the boronic acid is not completely removed during the final deprotection step.[3] The presence of this impurity is controlled through the optimization of reaction conditions and robust purification techniques, such as crystallization, to ensure the quality and safety of the final drug product.[3]
Conclusion
A thorough understanding of the chemical properties and analytical methodologies for this compound is essential for the development of high-quality Ixazomib drug substance and product. This guide provides a foundational overview to support these efforts. For detailed characterization, obtaining a certified reference standard and its accompanying Certificate of Analysis is recommended.
References
- 1. This compound | C24H33BCl2N2O4 | CID 69037110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1201903-02-7 | > 95% [smolecule.com]
- 3. This compound | 1201903-02-7 | Benchchem [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 1201903-02-7 [chemicalbook.com]
- 6. 1201903-02-7 this compound [chemsigma.com]
- 7. EP3277697B1 - A process of preparing ixazomib citrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the synthesis of Ixazomib Impurity 1, a critical reference standard for the analytical development and quality control of the proteasome inhibitor, Ixazomib. The document outlines a plausible synthetic route, detailed experimental protocols, and relevant quantitative data. Furthermore, it includes visualizations of the synthetic workflow and the degradation pathway leading to the formation of this impurity.
Introduction
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As with any pharmaceutical agent, the identification, characterization, and control of impurities are paramount to ensure its safety and efficacy. This compound, chemically known as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, is a key process-related impurity and a degradation product of Ixazomib. It is formed primarily through the oxidative deboronation of the parent drug. The availability of a pure reference standard of this impurity is essential for the validation of analytical methods to monitor its presence in the drug substance and formulated product.
This guide details a feasible synthetic pathway for obtaining this compound, providing researchers with the necessary information to prepare this compound in a laboratory setting.
Proposed Synthesis of this compound
The synthesis of this compound can be strategically achieved through a convergent approach, culminating in the coupling of two key intermediates: 2,5-dichlorobenzoylglycine (3) and (R)-2-amino-3-methyl-1-butanol (4) . This method circumvents the direct oxidation of Ixazomib, which can be challenging to control and may produce a mixture of byproducts.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichlorobenzoylglycine (3)
Materials:
-
2,5-Dichlorobenzoyl chloride (1)
-
Glycine (2)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.
-
Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the glycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the aqueous layer and wash it with dichloromethane to remove any unreacted acid chloride.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 2,5-dichlorobenzoylglycine, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired intermediate.
Step 2: Synthesis of this compound
Materials:
-
2,5-Dichlorobenzoylglycine (3)
-
(R)-2-Amino-3-methyl-1-butanol (4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dichlorobenzoylglycine (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add (R)-2-amino-3-methyl-1-butanol (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Quantitative Data
The formation of this compound is a known consequence of Ixazomib degradation under oxidative conditions. The following table summarizes representative data from forced degradation studies, which can provide an estimate of the impurity's formation levels under specific stress conditions.
| Stress Condition | Duration | Temperature | Impurity 1 Formation (%) |
| 3% Hydrogen Peroxide | 24 hours | Room Temperature | 5-10 |
| UV Light Exposure | 48 hours | Room Temperature | 1-3 |
| Acidic Hydrolysis (0.1N HCl) | 72 hours | 60 °C | < 0.5 |
| Basic Hydrolysis (0.1N NaOH) | 24 hours | 60 °C | 2-4 |
| Thermal Degradation | 7 days | 80 °C | < 1 |
Note: The presented data are illustrative and can vary based on the specific experimental conditions.
Degradation Pathway of Ixazomib
The primary degradation pathway leading to the formation of this compound is the oxidative cleavage of the carbon-boron bond in the Ixazomib molecule.
Caption: Degradation of Ixazomib to Impurity 1 via oxidative deboronation.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. The proposed synthetic route offers a reliable method for obtaining this crucial reference standard, facilitating the development of robust analytical methods for quality control of Ixazomib. The detailed experimental protocols and supplementary data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the synthesis and degradation pathways of such impurities is fundamental to ensuring the quality and safety of therapeutic agents.
An In-depth Technical Guide to the Degradation Pathway and Impurities of Ixazomib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the anti-cancer agent ixazomib, its associated impurities, and the analytical methodologies for their characterization. The information is compiled from peer-reviewed scientific literature and is intended to support research, development, and quality control activities related to this important therapeutic agent.
Introduction to Ixazomib
Ixazomib (brand name Ninlaro®) is the first orally active proteasome inhibitor approved for the treatment of multiple myeloma. It is a prodrug that rapidly hydrolyzes in vivo to its biologically active form, which reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition disrupts protein homeostasis, leading to apoptosis of myeloma cells. The chemical name for ixazomib is B-[(1R)-1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid. Given its therapeutic importance, a thorough understanding of its stability and degradation profile is critical for ensuring drug product quality and patient safety.
Degradation Pathway of Ixazomib
Forced degradation studies have been instrumental in elucidating the stability of ixazomib under various stress conditions. These studies reveal that ixazomib in solution is susceptible to degradation, particularly under oxidative, photolytic, and alkaline conditions. In contrast, the solid form of ixazomib citrate is relatively stable under conditions of heat, humidity, and UV irradiation.
The primary degradation pathways identified for ixazomib are:
-
Oxidative Deboronation: This pathway involves the oxidation and subsequent cleavage of the boronic acid group, a key functional moiety for its biological activity.
-
Hydrolysis of the Amide Bond: The amide linkage in the ixazomomib molecule is also susceptible to hydrolysis, leading to the formation of multiple degradation products.
The degradation of ixazomib in solution has been shown to follow first-order kinetics under neutral, acidic, alkaline, and UV stress conditions.
Caption: Primary degradation pathways of ixazomib under stress conditions.
Ixazomib Impurities
Several process-related and degradation impurities of ixazomib have been identified and characterized. These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or upon its degradation during storage. Monitoring and controlling these impurities are crucial for ensuring the safety and efficacy of the final drug product.
Table 1: Known Impurities of Ixazomib
| Impurity Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic Acid | C₁₂H₁₆BCl₂NO₃ | 303.97 |
| Impurity B | N-(2,5-dichlorobenzoyl)glycine | C₉H₇Cl₂NO₃ | 248.06 |
| Impurity C | N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide | C₉H₈Cl₂N₂O₂ | 247.08 |
| Impurity D | Not specified in the provided search results | - | - |
| Other Impurity | (R)-2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide | C₁₄H₁₈Cl₂N₂O₃ | 333.21 |
| Other Impurity | 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl) benzamide | C₁₄H₁₆Cl₂N₂O₃ | 331.20 |
| Other Impurity | 6-methoxy-1,3,5-triazine-2,4-diol | C₄H₅N₃O₃ | 143.10 |
Data compiled from multiple sources.
Analytical Methodologies
The development of stability-indicating analytical methods is essential for the accurate quantification of ixazomib and its impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection are the most common techniques employed.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This section outlines a typical experimental protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of ixazomib and its related substances.
Objective: To separate and quantify ixazomib from its process-related and degradation impurities.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile:Methanol:Isopropyl alcohol (800:120:80 v/v/v) |
| Gradient | A gradient elution program is typically used to achieve optimal separation. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 29°C |
| Sample Cooler Temperature | 5°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Diluent | Acetonitrile and water (50:50 v/v) |
Details based on a published method.
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard stock solution of ixazomib citrate in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the ixazomib drug substance or product in the diluent to achieve a known concentration.
-
Spiked Sample Solution: For validation purposes, spike the sample solution with known amounts of impurities.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 2N HCl) at elevated temperature (e.g., 90°C) for a specified duration (e.g., 9 hours).
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 1.0N NaOH) at elevated temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 0.5% v/v H₂O₂) at room temperature for a specified duration (e.g., 3 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light for 24 hours.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the validated stability-indicating HPLC method.
The Genesis of Impurities in Ixazomib Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib, the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma. As a dipeptidyl boronic acid derivative, its synthesis is a multi-step process involving peptide couplings and the introduction of a boronic acid moiety. The complexity of this synthesis, coupled with the inherent reactivity of the molecule, creates a landscape where various impurities can arise. This technical guide provides a comprehensive overview of the origin of these impurities, drawing from patent literature, analytical studies, and general principles of peptide and boronic acid chemistry. Understanding the impurity profile is critical for ensuring the safety, efficacy, and quality of the final drug product.
I. Synthesis of Ixazomib: A Pathway Prone to Impurity Formation
The synthesis of Ixazomib generally involves the coupling of a protected glycine derivative with a chiral boroleucine derivative, followed by deprotection and formation of the final citrate salt. A representative synthetic scheme, compiled from various patented processes, is outlined below. Each step presents a potential entry point for impurities.
Key Synthetic Steps and Potential Process-Related Impurities
-
Amide Bond Formation: The synthesis often commences with the formation of an amide bond between 2,5-dichlorobenzoic acid and a protected glycine.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 2,5-dichlorobenzoic acid and the glycine derivative.
-
Side Products of Coupling Reagents: By-products from coupling agents like TBTU {O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate} or T3P® (Propylphosphonic anhydride) can be difficult to remove. For instance, aged DMF used as a solvent can contain dimethylamine, which can react with activated intermediates.
-
-
-
Peptide Coupling: The resulting N-protected glycine is then coupled with a chiral boroleucine derivative, often a pinanediol or pinacol ester.
-
Potential Impurities:
-
Racemization: The chiral center of the boroleucine is susceptible to racemization, leading to the formation of diastereomeric impurities.
-
Deletion/Insertion Peptides: Incomplete coupling can result in deletion sequences, while the presence of residual activated amino acids from a previous step could lead to insertion peptides.
-
Double-Coupling: The activated carboxyl group could potentially react with both the amino group of the boroleucine and another nucleophile if present.
-
-
-
Deprotection and Boronic Acid Ester Hydrolysis: The protecting groups on the peptide and the boronic acid ester are removed.
-
Potential Impurities:
-
Incomplete Deprotection: Residual protecting groups can lead to covalently attached peptide impurities.
-
By-products of Deprotection: The reagents used for deprotection can themselves react with the drug substance or leave residues.
-
Hydrolysis Intermediates: The hydrolysis of boronic esters can sometimes be incomplete, leaving residual boronic esters. The hydrolysis can also be reversible.
-
-
-
Formation of the Citrate Salt: The free boronic acid form of Ixazomib is reacted with citric acid to form the stable citrate ester.
-
Potential Impurities:
-
Incorrect Stoichiometry: An incorrect ratio of Ixazomib to citric acid can lead to a mixture of the desired salt and the free acid/base.
-
Polymorphic Impurities: Different crystalline forms of the citrate salt may co-exist if the crystallization process is not well-controlled.
-
-
II. Degradation-Related Impurities
Ixazomib is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Forced degradation studies have identified the primary degradation pathways as oxidative deboronation and hydrolysis of the amide bond.[1]
-
Oxidative Deboronation: The carbon-boron bond is susceptible to oxidation, leading to the replacement of the boronic acid group with a hydroxyl group.
-
Hydrolysis: The amide bonds in the peptide backbone can undergo hydrolysis, particularly at non-neutral pH, breaking the molecule into smaller fragments.
III. Data Presentation: Summary of Key Impurities
The following table summarizes the key known and potential impurities in the synthesis and degradation of Ixazomib.
| Impurity Name/Type | Origin | Potential Impact |
| Process-Related Impurities | ||
| 2,5-dichlorobenzoic acid | Unreacted starting material | Potential toxicity, may affect crystallization |
| N-(2,5-dichlorobenzoyl)glycine | Intermediate | Incomplete reaction |
| (1R)-1-amino-3-methylbutyl boronic acid derivatives | Unreacted starting material | Potential for side reactions |
| Diastereomeric impurities (S-enantiomer) | Racemization during synthesis | Altered pharmacological activity |
| Deletion/Insertion peptides | Incomplete or side reactions during peptide coupling | Altered efficacy and potential immunogenicity |
| Incompletely deprotected intermediates | Incomplete deprotection steps | Altered bioavailability and activity |
| Residual coupling agents/by-products | Reagents used in synthesis | Potential toxicity |
| Degradation-Related Impurities | ||
| Impurity A and B | Degradation | Reduced potency |
| Impurity C (N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide)[2] | Degradation (hydrolysis) | Inactive, potential for analytical interference |
| Oxidative deboronation products | Degradation (oxidation) | Loss of proteasome inhibitory activity |
IV. Experimental Protocols
Forced Degradation Study of Ixazomib
This protocol is designed to intentionally degrade the Ixazomib drug substance to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Ixazomib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Ixazomib is more sensitive to basic conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 70°C) for 24 hours.
-
Photolytic Degradation: Expose the drug substance in solution and solid state to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
UHPLC-UV Method for Quantification of Ixazomib and its Impurities
This method is suitable for the simultaneous determination of Ixazomib and its known degradation impurities.[1]
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the main peak from all impurity peaks.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 230 nm.
-
Injection Volume: 2 µL.
Validation Parameters:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
-
Linearity:
V. Mandatory Visualizations
Diagram 1: Generalized Synthetic Pathway of Ixazomib and Origin of Impurities
Caption: Synthetic pathway of Ixazomib and points of impurity introduction.
Diagram 2: Experimental Workflow for Impurity Profiling
Caption: Workflow for identification and quantification of Ixazomib impurities.
Diagram 3: Degradation Pathways of Ixazomib
Caption: Primary degradation pathways of Ixazomib.
Conclusion
The control of impurities in the synthesis of Ixazomib is a multifaceted challenge that requires a deep understanding of the synthetic process and the inherent stability of the molecule. This guide has outlined the primary sources of process-related and degradation-related impurities. A robust analytical program, including forced degradation studies and validated stability-indicating methods, is essential for the identification and quantification of these impurities. By implementing rigorous process controls and analytical monitoring, the quality, safety, and efficacy of Ixazomib can be ensured for patients.
References
Technical Guide: Physical Properties and Analytical Characterization of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ixazomib Impurity 1, a critical reference standard in the manufacturing and quality control of the therapeutic agent Ixazomib. This document details available data on its chemical identity, physical characteristics, and analytical methodologies for its detection and quantification.
Chemical Identity and Structure
This compound is recognized as a key intermediate in the synthesis of Ixazomib, a proteasome inhibitor used in cancer therapy.[] Its chemical structure is characterized by a complex boronic ester derivative.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide[2] |
| CAS Number | 1201903-02-7[3] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄[3] |
| Molecular Weight | 495.26 g/mol [3] |
| Canonical SMILES | B1(O[C@@H]2C[C@@H]3C--INVALID-LINK--C3(C)C)--INVALID-LINK--NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl[2] |
| InChI Key | CGUIBVMGUKXODV-OPKBTAHXSA-N[2] |
Physical and Chemical Properties
The available data on the physical properties of this compound are summarized below. It is important to note that some of these values are predicted and experimental data is limited.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Solid powder | [] |
| Solubility | Soluble in dichloromethane | [] |
| Boiling Point | 602.0 ± 55.0 °C (Predicted) | [] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [] |
| Melting Point | Not determined | [] |
Experimental Protocols
The primary application of this compound is as a reference standard for the quality control of Ixazomib drug substance and product.[][3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the principal analytical techniques employed for its detection and quantification.
Analytical Method for Impurity Profiling by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of Ixazomib and its related impurities.[4]
Table 3: RP-HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | Waters Alliance 2695 separation module with a 2996 photodiode array detector[4] |
| Column | Kromosil C18, 150 x 4.6mm, 5µm[4] |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, specific ratios may vary)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient[5] |
| Detector Wavelength | 274 nm[5] |
System Suitability: The system suitability is evaluated based on parameters such as theoretical plates, tailing factor, and resolution between the main peak and impurity peaks.[4]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Ixazomib has been subjected to stress conditions including thermal, hydrolysis, peroxide, and photolytic stress to observe the formation of degradation products.[4][6] These studies help in identifying potential degradation pathways and ensuring that the analytical method can separate the active pharmaceutical ingredient from all potential impurities and degradants.
Mandatory Visualizations
Role in Quality Control Workflow
This compound plays a crucial role as a reference standard in the quality control process of Ixazomib. The following diagram illustrates a typical workflow.
Caption: Workflow illustrating the use of this compound in quality control.
This technical guide consolidates the currently available information on this compound. Further experimental studies are required to fully characterize its physical properties, such as its melting point and a detailed solubility profile in various solvents. The development and publication of a detailed synthesis protocol would also be of significant value to the scientific community.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS - 1201903-02-7 | Axios Research [axios-research.com]
- 4. wjpls.org [wjpls.org]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating UPLC Method for the Quantification of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Ixazomib Impurity 1, a critical process-related impurity in the synthesis of the anticancer agent Ixazomib. The method is stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and its degradation products. This document provides a comprehensive protocol for method implementation, including system suitability, preparation of solutions, and detailed chromatographic conditions. Validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are summarized to demonstrate the method's accuracy, precision, linearity, and sensitivity.
Introduction
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, disrupting protein homeostasis and leading to apoptosis in cancer cells. During the synthesis of Ixazomib, several process-related impurities can be generated. One such critical impurity is the pinanediol ester of Ixazomib, referred to here as this compound. The chemical structure of this compound is 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide. Rigorous control and monitoring of this impurity are essential to ensure the quality, safety, and efficacy of the final drug product.
This application note provides a detailed analytical method for the quantification of this compound in the drug substance, based on a stability-indicating UPLC-UV method.
Signaling Pathway of Ixazomib's Mechanism of Action
Ixazomib targets the ubiquitin-proteasome pathway, which is a critical cellular process for the degradation of unwanted or misfolded proteins. By inhibiting the proteasome, Ixazomib leads to an accumulation of these proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Ixazomib.
Experimental Protocol: UPLC Method for this compound
This method is adapted from the principles of stability-indicating HPLC methods for Ixazomib and its impurities.
Reagents and Materials
-
Ixazomib Citrate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | UPLC system with a PDA/UV detector |
| Column | Kromosil C18, 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v) |
| Gradient Program | Optimized to resolve Ixazomib, Impurity 1, and other related substances (refer to specific validation reports for the exact gradient) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 29°C |
| Sample Cooler Temp | 5°C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile: Water (50:50 v/v) |
Preparation of Solutions
3.1. Standard Stock Solution of this compound Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.2. Standard Solution Further dilute the standard stock solution to a final concentration of approximately 0.75 µg/mL.
3.3. Sample Solution Accurately weigh about 15 mg of the Ixazomib drug substance into a 20 mL volumetric flask. Add approximately 10 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a sample concentration of about 750 µg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting a solution containing both Ixazomib and this compound. The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0, and the tailing factor for the Ixazomib peak is not more than 1.5.
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution between Ixazomib and Impurity 1 | > 2.0 | 7.45 |
| USP Tailing for Ixazomib Peak | ≤ 1.5 | 1.30 |
| USP Plate Count for Ixazomib Peak | > 5000 | 48488 |
| %RSD for replicate injections | ≤ 2.0% | 0.58 - 1.75 |
Data synthesized from available literature, including Redyam et al., 2022.
Table 2: Linearity, LOD, and LOQ for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | LOQ - 1.5 (of a 0.1% specification level) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003% - 0.010% of the test concentration |
| Limit of Quantification (LOQ) | 0.01% - 0.03% of the test concentration |
Data synthesized from available literature.
Table 3: Precision and Accuracy
| Parameter | Acceptance Criteria | Result |
| Repeatability (%RSD) | ≤ 5.0% | < 2.0% |
| Intermediate Precision (%RSD) | ≤ 5.0% | < 3.0% |
| Accuracy (% Recovery) | 80.0% - 120.0% | 91.0% - 101.2% |
Data synthesized from available literature, including Redyam et al., 2022.
Experimental Workflow
The development and validation of this analytical method follow a logical progression to ensure its robustness and reliability.
Caption: Workflow for the development and validation of the analytical method for this compound.
Conclusion
The UPLC method described in this application note is demonstrated to be specific, sensitive, accurate, and precise for the quantification of this compound in the Ixazomib drug substance. The validation data confirms that the method is suitable for its intended purpose in a quality control environment, aiding in the assurance of the purity and quality of Ixazomib. The provided protocols and validation summaries serve as a valuable resource for researchers and analytical scientists involved in the development and manufacturing of Ixazomib.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Ixazomib and its related substance, Ixazomib Impurity 1, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required to detect and quantify any process-related impurities and degradation products. This compound, identified as 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide, is a potential impurity that needs to be monitored. This application note describes a validated HPLC method for the separation and quantification of Ixazomib and this compound.
Experimental Protocol
This protocol is based on established stability-indicating HPLC methods for Ixazomib and its related substances.[1][2]
Instrumentation and Software
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Kromosil C18, 150 x 4.6 mm, 5 µm particle size.[2]
-
Data Acquisition and Processing: Chromatography data software.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Ixazomib reference standard
-
This compound reference standard
-
Sample diluent: Acetonitrile and water (50:50 v/v)[2]
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of Ixazomib and this compound.
| Parameter | Condition |
| Column | Kromosil C18, 150 x 4.6 mm, 5 µm[2] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[2] |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v)[2] |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 29°C[2] |
| Sample Cooler Temperature | 5°C[2] |
| UV Detection | 225 nm[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Ixazomib and this compound reference standards in the sample diluent to prepare a stock solution of a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with the sample diluent to achieve a final concentration suitable for injection (e.g., 1 µg/mL for Impurity 1 and 100 µg/mL for Ixazomib).
-
Sample Preparation: Accurately weigh and dissolve the Ixazomib drug substance or product in the sample diluent to obtain a solution with a target concentration of Ixazomib. Sonicate if necessary to ensure complete dissolution.
Data Presentation
The quantitative data for the HPLC method is summarized in the table below. The method demonstrates good linearity, sensitivity, and precision for the analysis of Ixazomib and this compound.[2]
| Analyte | Retention Time (min) | Linearity (r²) | LOD (%) | LOQ (%) |
| Ixazomib | ~ 8.5 | > 0.999 | 0.003 | 0.010 |
| This compound | ~ 12.2 | > 0.999 | 0.003 | 0.010 |
Retention times are approximate and may vary depending on the specific HPLC system and column used.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2] The method is specific for the determination of Ixazomib and its impurities, with no interference from the diluent or other degradation products.[1][2]
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of Ixazomib and Impurity 1.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of Ixazomib and the quantification of this compound. The method is specific, sensitive, and accurate, providing reliable results for the assessment of drug purity.
References
Application Note: UPLC Analysis of Ixazomib and Its Impurities
Abstract
This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation, identification, and quantification of Ixazomib and its process-related and degradation impurities. Ixazomib, an oral proteasome inhibitor, is susceptible to degradation under various stress conditions, making a robust analytical method crucial for ensuring its quality, safety, and efficacy. The described method is rapid, sensitive, and specific, making it suitable for quality control and stability studies of Ixazomib in bulk drug and pharmaceutical formulations.
Introduction
Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. The chemical structure of Ixazomib contains a boronic acid moiety, which is crucial for its biological activity but also susceptible to degradation. Regulatory agencies require comprehensive impurity profiling to ensure the safety and quality of pharmaceutical products. Therefore, a validated, stability-indicating analytical method is essential to monitor and control impurities in Ixazomib. This document provides a detailed protocol for a UPLC method capable of separating Ixazomib from its known impurities and degradation products generated under forced degradation conditions.
Experimental
Instrumentation and Consumables
-
UPLC System: A UPLC system equipped with a photodiode array (PDA) detector or a UV detector.
-
Mass Spectrometer (Optional but Recommended): A high-resolution mass spectrometer (HRMS) for peak identification and characterization.
-
Column: A suitable reversed-phase UPLC column (e.g., C18, 1.7 µm particle size). A specific example is a Waters Acquity UPLC BEH C18 column.
-
Software: Chromatography data acquisition and processing software (e.g., Empower).
-
Solvents: HPLC or UPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.
Chromatographic Conditions
A validated UPLC method for the analysis of Ixazomib and its impurities is summarized below. This method is based on established and published analytical procedures.[1][2]
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A time-based gradient should be optimized for the separation of all relevant impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | UV detection at a wavelength optimized for Ixazomib and its impurities (e.g., 270 nm). |
| Run Time | Approximately 10-15 minutes, sufficient to elute all impurities and the active pharmaceutical ingredient (API). |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Ixazomib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentration for calibration curves and system suitability checks.
-
Sample Solution: Prepare the sample solution by dissolving the Ixazomib drug substance or the contents of a capsule in the diluent to achieve a target concentration.
-
Impurity Spiked Sample: For method development and validation, a sample solution spiked with known impurities is prepared to demonstrate the separation capability of the method.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][3] Ixazomib is subjected to various stress conditions to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 2N HCl at 90°C for 9 hours.[3]
-
Base Hydrolysis: 1.0N NaOH at 70°C for 30 minutes.[3]
-
Oxidative Degradation: 0.5% v/v hydrogen peroxide at room temperature for 3 hours.[3]
-
Thermal Degradation: 70°C for 24 hours.[3]
-
Photolytic Degradation: Exposure to UV light for 24 hours.[1][3]
-
Water Hydrolysis: 90°C for 12 hours.[3]
After exposure to the stress conditions, the samples are diluted with the diluent and analyzed by the UPLC method. The chromatograms are examined for the appearance of degradation products and the decrease in the peak area of Ixazomib.
Results and Discussion
The UPLC method described provides excellent separation of Ixazomib from its potential impurities and degradation products. The principal degradation pathways for Ixazomib have been identified as oxidative deboronation and hydrolysis of the amide bond.[1]
Quantitative Data Summary
The following table summarizes the typical retention times and mass-to-charge ratios (m/z) for Ixazomib and some of its known impurities. The exact values may vary slightly depending on the specific UPLC system and conditions used.
| Compound | Retention Time (min) (Approximate) | [M+H]+ (m/z) |
| Impurity A | To be determined experimentally | Varies |
| Impurity B | To be determined experimentally | Varies |
| Impurity C | To be determined experimentally | Varies |
| Ixazomib | To be determined experimentally | Varies |
Method Validation
The analytical method should be validated according to ICH guidelines.[3] The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The UPLC method presented in this application note is a robust, sensitive, and specific method for the analysis of Ixazomib and its impurities. It is suitable for routine quality control testing and for stability studies of Ixazomib drug substance and drug product. The method's ability to separate the active ingredient from its degradation products makes it a valuable tool in drug development and manufacturing.
Protocols
Protocol 1: Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of UPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of UPLC-grade acetonitrile. Mix well and degas.
Protocol 2: Preparation of Standard and Sample Solutions
-
Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Ixazomib Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Ixazomib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution (e.g., 100 µg/mL of Ixazomib): Accurately weigh a quantity of the sample (bulk drug or formulation) equivalent to about 10 mg of Ixazomib and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent.
Protocol 3: UPLC System Operation and Data Acquisition
-
Set up the UPLC system with the column and mobile phases as described in the "Chromatographic Conditions" table.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions and any control samples.
-
Acquire the data for the specified run time.
-
After the analysis, wash the column with a high percentage of the organic mobile phase and then store it in an appropriate solvent.
Visualizations
Caption: Workflow for UPLC analysis of Ixazomib impurities.
Caption: Forced degradation study workflow for Ixazomib.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation pro… [ouci.dntb.gov.ua]
- 3. wjpls.org [wjpls.org]
Application Note: A Validated LC-MS Method for the Quantification of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Ixazomib Impurity 1. Ixazomib is an orally active proteasome inhibitor used in cancer therapy.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the detection and quantification of this compound, a known process-related impurity.[3][] The method is designed to be readily implemented in a quality control or research laboratory setting.
Introduction
Ixazomib (marketed as Ninlaro®) is a second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[2] During the synthesis of Ixazomib, various impurities can be generated. This compound, with the molecular formula C₂₄H₃₃BCl₂N₂O₄, is a recognized impurity that requires careful monitoring and control.[5][6] This application note describes a robust LC-MS method for the selective and sensitive quantification of this specific impurity. The method is based on established chromatographic principles for Ixazomib and its related substances, coupled with the specificity and sensitivity of mass spectrometric detection.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound using the described LC-MS method.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (available from various suppliers)[3][6]
-
Ixazomib API
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent (50:50 acetonitrile/water) to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL.
Sample Solution (for drug substance analysis): Accurately weigh approximately 25 mg of the Ixazomib drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This results in a nominal concentration of 1000 µg/mL of the main analyte.
LC-MS Method Parameters
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 495.2 |
| Product Ions (m/z) | To be determined by infusion of the standard. Likely fragments would result from the loss of the pinanediol group or cleavage of the amide bond. |
| Collision Energy | To be optimized based on the instrument and specific product ions. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the typical validation parameters for a method of this nature, based on published data for Ixazomib and its impurities.[1][7][8][9] These values should be established and verified by the end-user's laboratory.
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% at LOQ, < 10% at higher concentrations |
Discussion
The described LC-MS method provides a framework for the reliable quantification of this compound. The use of a C18 stationary phase with a gradient elution of water and acetonitrile with a formic acid modifier is a common and effective approach for the separation of Ixazomib and its related substances.[1][7] The mass spectrometric detection in MRM mode ensures a high degree of selectivity and sensitivity, allowing for the detection of the impurity at trace levels.
Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[7][10] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies on Ixazomib have shown that it is susceptible to degradation under oxidative and photolytic conditions, which can lead to the formation of various impurities.[2][11] Therefore, it is crucial to have a stability-indicating method that can separate the target impurity from any potential degradation products.
Conclusion
This application note presents a detailed protocol for an LC-MS method for the quantitative analysis of this compound. The method is sensitive, specific, and suitable for use in a quality control environment to ensure the purity of Ixazomib drug substance and drug product. The provided workflow, experimental parameters, and performance data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ixazomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. This compound | CAS No: NA [aquigenbio.com]
- 5. Buy this compound | 1201903-02-7 | > 95% [smolecule.com]
- 6. This compound - CAS - 1201903-02-7 | Axios Research [axios-research.com]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ixazomib Impurity 1 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Ixazomib Impurity 1 is a known related substance of Ixazomib. This document provides detailed application notes and protocols for the use of the this compound reference standard in analytical development and quality control.
The protocols herein describe methods for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Information
| Parameter | Information |
| IUPAC Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ |
| Molecular Weight | 495.26 g/mol |
| CAS Number | 1201903-02-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). |
Signaling Pathway of Ixazomib
Ixazomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction. In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis. The following diagram illustrates the mechanism of action of Ixazomib.
Application Note: Quantification of Ixazomib Impurity 1 by High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate method for the quantification of Ixazomib Impurity 1 in bulk drug substances or pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, providing a reliable and reproducible approach for quality control and stability testing. The protocol outlined herein is validated according to International Council for Harmonisation (ICH) guidelines.
Introduction
Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma.[1][2] During the synthesis and storage of Ixazomib, process-related impurities and degradation products can arise. This compound, identified as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, is a potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. This document provides a detailed analytical procedure for the quantification of this specific impurity.
Experimental
Materials and Reagents
-
Ixazomib reference standard
-
This compound reference standard (CAS No. 1201903-02-7)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector is required.
-
HPLC System: Waters Alliance 2695 separations module or equivalent
-
Detector: Waters 2996 PDA detector or equivalent
-
Column: Kromosil C18, 150 x 4.6 mm, 5 µm or equivalent[4]
-
Data Acquisition: Empower 3 software or equivalent
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection | UV at 274 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution of this compound
Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v).
Standard Solution
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.
Sample Solution
Accurately weigh and transfer a quantity of the Ixazomib drug substance or formulation equivalent to 100 mg of Ixazomib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Ixazomib) | ≤ 2.0 | 1.30 |
| Theoretical Plates (Ixazomib) | ≥ 5000 | 48488 |
| % RSD of replicate injections | ≤ 2.0% | 0.58 - 1.75 |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range (Impurity 1) | 0.75 - 60.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003% - 0.010% of a 1 mg/mL sample[4] |
| Limit of Quantification (LOQ) | 0.01% - 0.03% of a 1 mg/mL sample |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Calculation
The percentage of this compound in the sample is calculated using the following formula:
Where:
-
Area_impurity: Peak area of Impurity 1 in the sample chromatogram.
-
Area_standard: Peak area of Impurity 1 in the standard chromatogram.
-
Conc_standard: Concentration of Impurity 1 in the standard solution (µg/mL).
-
Conc_sample: Concentration of the sample (µg/mL).
Conclusion
The described RP-HPLC method is specific, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis of Ixazomib in bulk drug and pharmaceutical dosage forms.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Ixazomib and its Degradation Products
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Application Note: A Validated Protocol for the Impurity Profiling of Ixazomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is an orally administered proteasome inhibitor used in the treatment of multiple myeloma.[1] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ixazomib is critical throughout the drug development and manufacturing process. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[2][3] This application note provides a detailed protocol for the impurity profiling of Ixazomib, including a stability-indicating analytical method and procedures for forced degradation studies. The primary analytical technique employed is Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), a method proven effective for the separation and quantification of Ixazomib and its degradation products.[1]
Regulatory Framework
The profiling of impurities in pharmaceutical products is governed by stringent regulatory guidelines. The ICH has established guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted by regulatory agencies globally.[4][5] These guidelines stipulate the thresholds for reporting, identifying, and qualifying impurities. Generally, any unspecified impurity at or above 0.1% requires identification.[2][4] Forced degradation studies are also a critical component of the regulatory submission process, as they help to establish the intrinsic stability of the drug substance and the specificity of the analytical method.[6][7]
Known Impurities and Degradation Pathways
Forced degradation studies on Ixazomib have revealed that the primary degradation pathways are oxidative deboronation and hydrolysis of the amide bond.[1][8] While in a solid state, Ixazomib citrate shows relative resistance to heat, humidity, and UV irradiation, it is susceptible to degradation in solution, particularly at higher pH levels and in the presence of oxidants or light.[1] Several process-related impurities and degradation products have been identified, commonly referred to as Impurity A, B, and C in validation studies.[1][8]
Experimental Protocols
This section details the methodologies for the impurity profiling of Ixazomib using a stability-indicating UHPLC-UV method.
Materials and Reagents
-
Ixazomib Citrate Reference Standard
-
Ixazomib Impurity Reference Standards (A, B, C, etc.)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Hydrogen Peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A validated UHPLC-UV method is employed for the simultaneous assay of Ixazomib and its degradation products.[1]
| Parameter | Condition |
| Instrument | UHPLC system with UV/PDA detector |
| Column | Agilent 4.6 x 150 mm, 5µm or equivalent |
| Mobile Phase | Water and Acetonitrile in a ratio of 40:60 (v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 274 nm |
| Retention Time | Ixazomib: ~2.17 min |
Table 1: UHPLC-UV Chromatographic Conditions.[8]
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the Ixazomib reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the Ixazomib drug substance or product sample in the same diluent to a similar concentration as the standard solution.
-
Spiked Sample Solution: For specificity studies, prepare a sample solution spiked with known impurities at the specification level.[9]
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The goal is to achieve 5-20% degradation of the drug substance.[7]
-
Acid Hydrolysis: Treat the sample solution with 1N HCl and reflux at 60°C for a specified duration. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH and reflux at 60°C. Neutralize with 1N HCl prior to analysis.
-
Oxidative Degradation: Treat the sample solution with 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 24 hours.[1]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV irradiation.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Forced Degradation Workflow
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following tables summarize typical validation data for an Ixazomib impurity profiling method.
| Parameter | Result |
| Linearity Range (Ixazomib) | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 2.03 µg/mL |
| LOQ | 6.17 µg/mL |
| Intra-day Precision (%RSD) | 0.47% |
| Inter-day Precision (%RSD) | 0.31% |
Table 2: Method Validation Summary for Ixazomib Assay.[8]
| Analyte | Concentration Range (µg/mL) |
| Ixazomib | 2.50 - 100.00 |
| Impurity A | 0.75 - 60.00 |
| Impurity B | 0.75 - 60.00 |
| Impurity C | 1.25 - 60.00 |
Table 3: Validated Concentration Ranges for Ixazomib and its Impurities.[1][8]
Impurity Identification
Impurities detected at levels above the identification threshold should be characterized. Hyphenated techniques such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the structural elucidation of unknown impurities.[1][3]
Impurity Identification Workflow
Conclusion
This application note provides a comprehensive framework for the impurity profiling of Ixazomib, grounded in established analytical methods and regulatory expectations. The detailed UHPLC-UV protocol, coupled with a systematic approach to forced degradation studies, enables the development of a robust, stability-indicating method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and will contribute to the overall safety and efficacy of Ixazomib-containing drug products.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpls.org [wjpls.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ixazomib Impurity HPLC Analysis
This guide provides solutions to common issues encountered during the HPLC analysis of Ixazomib and its impurities. The following questions and answers are designed to help researchers, scientists, and drug development professionals troubleshoot and resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ixazomib that I should be aware of during HPLC analysis?
During the synthesis and storage of Ixazomib, several related substances can arise as impurities. Published literature and pharmacopeial information mention several impurities, often designated with letters such as Impurity A, B, C, D, and E. One of the key degradation pathways for Ixazomib involves oxidative deboronation and hydrolysis of the amide bond.[1] It is crucial to have a validated HPLC method capable of separating the active pharmaceutical ingredient (API) from these potential impurities to ensure the quality and safety of the drug product.
Q2: My chromatogram shows significant peak tailing for the Ixazomib or impurity peaks. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of a peak is broader than the front half, is a common issue in HPLC that can affect accurate integration and quantification.[2]
Potential Causes and Solutions for Peak Tailing
| Cause | Description | Solution |
| Secondary Interactions | Polar analytes, especially basic compounds like those with amine groups, can interact with residual acidic silanol groups on the silica-based column packing.[3][4] This secondary retention mechanism leads to tailing peaks. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these interactions.[4] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.[4] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[3][5] | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[3] - Dilute the Sample: Lower the concentration of the analyte in your sample.[5] |
| Column Bed Deformation | A void at the column inlet or channels within the packing bed can cause peak distortion.[2] | - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Column Flushing: If permitted for the column type, reverse flushing with a strong solvent may help remove blockages.[2] - Replace the Column: If the column bed is irreversibly damaged, it will need to be replaced. |
| Extra-Column Dead Volume | Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing. | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing. - Ensure Proper Fittings: Check that all fittings are correctly installed to avoid creating small voids.[6] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Q3: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how do I eliminate them?
Ghost peaks are unexpected signals that appear in a chromatogram, often when running a blank or in between analyte peaks.[7] They can interfere with the quantification of impurities and are particularly common in gradient elution methods.
Common Sources and Solutions for Ghost Peaks
| Source | Description | Solution |
| Mobile Phase Contamination | Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column during equilibration and elute as peaks during the gradient.[8][9] | - Use High-Purity Solvents: Always use fresh, high-purity HPLC-grade solvents and water.[8] - Filter Mobile Phase: Filter all mobile phase components before use. - Prepare Fresh Batches: Avoid using mobile phases that have been stored for extended periods. |
| System Contamination | Contaminants can leach from various parts of the HPLC system, including tubing, seals, and solvent reservoirs. Carryover from previous injections is also a common cause.[9][10] | - Run Blank Gradients: Inject a blank (mobile phase) to see if the ghost peaks are from the system or the sample.[8] - Clean the System: Flush the system thoroughly with a strong solvent. - Improve Needle Wash: Optimize the autosampler's needle wash procedure to reduce carryover.[10] |
| Sample Preparation | Impurities can be introduced from the sample solvent, vials, or caps. Sample degradation over time in the autosampler can also generate unexpected peaks.[11] | - Use Clean Vials: Ensure all sample vials and caps are clean and free of contaminants. - Use Autosampler Cooling: If available, use the autosampler's cooling feature to prevent sample degradation.[10] |
| Column Bleed | The stationary phase of the column can slowly degrade and elute, causing a rising baseline or ghost peaks, especially at high temperatures or extreme pH. | - Operate Within Column Limits: Ensure the mobile phase pH and temperature are within the recommended range for the column. - Use a Column with Low Bleed Characteristics: Modern columns are often designed for lower bleed, which is especially important for sensitive MS detection. |
Diagnostic Experiment for Ghost Peak Identification
Caption: A systematic workflow to identify the source of ghost peaks in an HPLC system.
Q4: The resolution between Ixazomib and a closely eluting impurity is poor. How can I improve the separation?
Poor resolution, where two peaks are not fully separated, can lead to inaccurate quantification.[12][13] Improving resolution often involves adjusting the three key parameters of the "resolution equation": efficiency, selectivity, and retention factor.
Strategies to Improve HPLC Resolution
| Parameter | Strategy | How it Works |
| Increase Efficiency (N) | - Use a Longer Column: A longer column provides more theoretical plates for separation. - Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency.[13] - Optimize Flow Rate: Lowering the flow rate can increase efficiency, although it will also increase the run time.[12] | Higher efficiency leads to narrower peaks, which are easier to resolve. |
| Improve Selectivity (α) | - Change Mobile Phase Composition: Alter the ratio of organic solvent to aqueous buffer. For ionizable compounds like Ixazomib, adjusting the pH can significantly change selectivity.[13] - Change Organic Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent properties. - Change Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) to introduce different retention mechanisms. | Selectivity is a measure of the relative retention of two compounds. Changing it moves the peaks further apart. |
| Increase Retention Factor (k) | - Decrease Solvent Strength: Reduce the percentage of the organic solvent in the mobile phase. This will increase the retention time of all components.[13] | Increasing the retention factor provides more time for the analytes to interact with the stationary phase, often leading to better separation. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Ixazomib Analysis
This is a representative method based on published literature and general principles. It should be validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[14]
-
Mobile Phase A: Water with 0.1% Formic Acid (or an appropriate buffer).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A linear gradient (e.g., starting with a low percentage of B and increasing over time) is often necessary to separate impurities with different polarities.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10 µL.[15]
Note: The optimal mobile phase composition and gradient will depend on the specific impurities being analyzed. Method development and validation are essential.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing issues like high backpressure or ghost peaks, a general cleaning procedure can be followed. Always consult the column manufacturer's guidelines first.
-
Disconnect the column from the detector.
-
Flush the column with your mobile phase, but without any buffer salts (e.g., water/organic solvent mix).
-
Flush with 10-20 column volumes of 100% water (for reversed-phase columns).
-
Flush with 10-20 column volumes of a strong organic solvent like isopropanol or acetonitrile.
-
If proteinaceous material is suspected, a flush with a low concentration of acid or base (if compatible with the column) may be necessary.
-
Store the column in an appropriate solvent (usually acetonitrile/water) as recommended by the manufacturer.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. support.waters.com [support.waters.com]
- 7. Solving Common Errors in HPLC [omegascientific.com.sg]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. hplc.eu [hplc.eu]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Peak Resolution of Ixazomib Impurities
Welcome to the technical support center for the analysis of Ixazomib and its related impurities. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ixazomib?
A1: During the synthesis, purification, and storage of Ixazomib, several related substances can form. These process-related impurities and degradation products are crucial to monitor and control. Some known impurities include:
-
2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide[1][2]
-
(R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic Acid[2]
-
Ixazomib Impurity-B[1]
-
Ixazomib Impurity-C (N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide)[1][3]
-
Ixazomib Impurity-D[1]
Forced degradation studies have shown that Ixazomib is susceptible to degradation under oxidative and high pH conditions, leading to products such as those formed by oxidative deboronation and hydrolysis of the amide bond.[4]
Q2: What are the typical starting conditions for an HPLC/UPLC method for Ixazomib impurity analysis?
A2: A common starting point for developing a reversed-phase HPLC (RP-HPLC) or UHPLC method for Ixazomib and its impurities involves a C18 stationary phase with a gradient elution using a buffered aqueous mobile phase and an organic modifier.
A summary of reported starting conditions is provided in the table below:
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Agilent C18 (4.6 x 150 mm, 5 µm)[4][5] | Kromosil C18 (4.6 x 150 mm, 5 µm)[3] | Hypersil C18 (4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | Water[4][5] | Orthophosphoric acid buffer[3] | Water[6] |
| Mobile Phase B | Acetonitrile[4][5] | Acetonitrile:Methanol:IPA (800:120:80 v/v/v)[3] | Methanol[6] |
| Gradient/Isocratic | Isocratic (40:60 v/v Water:Acetonitrile)[4][5] | Gradient[3] | Isocratic (85:15 v/v Water:Methanol)[6] |
| Flow Rate | 0.7 mL/min[4][5] | 0.8 mL/min[3] | 1.0 mL/min[6] |
| Detection (UV) | 274 nm[4][5] | 225 nm[3] | 284 nm[6] |
| Column Temperature | Ambient[4][5] | 29°C[3] | Not Specified |
Q3: How does the mobile phase pH affect the chromatography of Ixazomib?
A3: The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of ionizable compounds like Ixazomib.[7][8] Ixazomib contains a boronic acid moiety, which is acidic. Therefore, controlling the pH of the mobile phase is critical. For acidic analytes, using a mobile phase with a pH below the pKa of the compound will keep it in its neutral, un-ionized form, leading to better retention on a reversed-phase column.[8] It is generally recommended to start method development with a buffered mobile phase at a pH between 2 and 4 for consistent results.[8] Studies have shown that Ixazomib's decomposition is accelerated at higher pH levels.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter while analyzing Ixazomib and its impurities.
Problem 1: Poor resolution between Ixazomib and a closely eluting impurity.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the compounds of interest.
-
Solution: Systematically vary the gradient slope or the isocratic composition of the mobile phase. A shallower gradient or a lower percentage of organic solvent will generally increase retention and may improve resolution.
-
-
Incorrect Mobile Phase pH: The pH may be too close to the pKa of Ixazomib or the impurity, leading to peak broadening or shifts in retention.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like Ixazomib, a lower pH (e.g., using a phosphate or formate buffer) often improves peak shape and retention.
-
-
Inappropriate Stationary Phase: The column chemistry may not provide the necessary selectivity.
-
Problem 2: Tailing peak for Ixazomib.
-
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The boronic acid group in Ixazomib can interact with active sites on the silica support of the column.
-
Solution 1: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to suppress the ionization of silanol groups.
-
Solution 2: Use a highly deactivated, end-capped column or a column with a different base material.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Contaminated Guard Column or Column Inlet: Accumulation of particulate matter or strongly retained compounds can affect peak shape.
-
Solution: Replace the guard column and/or flush the analytical column with a strong solvent.
-
-
Problem 3: Drifting retention times.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradients.[11][12]
-
Solution: Increase the column equilibration time between runs. Ensure at least 5-10 column volumes of the initial mobile phase pass through the column before the next injection.[12]
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.[11][13]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[11]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time shifts.[11]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[11]
-
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for Ixazomib Impurity Profiling
This protocol is a starting point and may require optimization for your specific instrument and impurity profile.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the Ixazomib sample in a diluent (e.g., 50:50 v/v acetonitrile:water) to achieve a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 225 nm.[3]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B
-
35-40 min: 70% B
-
40.1-45 min: 20% B (re-equilibration)
-
-
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Ixazomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scribd.com [scribd.com]
Technical Support Center: Analysis of Ixazomib and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ixazomib and its related impurities. The focus is on addressing potential chromatographic challenges, specifically the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ixazomib?
A1: During the synthesis and storage of Ixazomib, several related substances can arise as impurities. These include process-related impurities and degradation products. Forced degradation studies have shown that Ixazomib is susceptible to degradation under oxidative, alkaline, and photolytic conditions.[1][2] The primary degradation pathways include oxidative deboronation and hydrolysis of the amide bond.[1][3] Common impurities that have been identified and are often monitored include Impurity A, Impurity B, and Impurity C.[1][3]
Q2: What is Ixazomib Impurity 1?
A2: this compound is chemically known as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide. It is a known related substance of Ixazomib.
Q3: Is co-elution of this compound with other impurities a known issue?
A3: While published analytical methods demonstrate successful separation of several known Ixazomib impurities, co-elution can still be a potential issue depending on the specific chromatographic conditions used.[1][2] Co-elution is more likely to occur with impurities that have very similar chemical structures and polarities to Impurity 1. The risk of co-elution may also increase in the presence of complex sample matrices or if the chromatographic method is not fully optimized.
Q4: What are the recommended analytical techniques for separating Ixazomib and its impurities?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) with UV detection are the most common analytical techniques for the separation and quantification of Ixazomib and its related substances.[1][2][3][4] These methods offer good resolution and sensitivity for impurity profiling.
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other impurities.
Scenario: Poor resolution between this compound and an unknown impurity.
Initial Observation: During routine analysis or stability testing, a single peak is observed where two closely eluting impurities, one of which is suspected to be this compound, are expected. This may be indicated by a broader than expected peak, a shoulder on the main peak, or inconsistent peak purity results from a PDA/DAD detector.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Experimental Protocols for Troubleshooting
Protocol 1: Mobile Phase and Gradient Modification
This protocol is a first-line approach to improve the separation of closely eluting peaks.
Objective: To enhance the differential migration of Impurity 1 and the co-eluting species by altering the mobile phase composition and gradient.
Methodology:
-
Mobile Phase A Modification:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate. The choice of buffer should be compatible with LC-MS if this is a subsequent step.
-
Analyze the sample with each mobile phase A, keeping the organic mobile phase (Mobile Phase B, e.g., acetonitrile or methanol) and gradient program constant.
-
-
Mobile Phase B Modification:
-
If changes in pH are ineffective, evaluate the effect of the organic modifier.
-
Replace acetonitrile with methanol in Mobile Phase B, or use a ternary mixture (e.g., acetonitrile:methanol:water), as this can alter the selectivity of the separation.
-
-
Gradient Optimization:
-
If partial separation is observed, flatten the gradient over the elution window of the critical pair. For example, if the co-elution occurs at 40% B, modify the gradient to run from 35% to 45% B over a longer period (e.g., 10-15 minutes).
-
Alternatively, employ a multi-step gradient to selectively increase the retention of one impurity over the other.
-
Protocol 2: Evaluation of Alternative Stationary Phases
If mobile phase optimization does not resolve the co-elution, changing the column chemistry can provide a different selectivity.
Objective: To exploit different separation mechanisms to resolve Impurity 1 from the co-eluting impurity.
Methodology:
-
Select Alternative Columns:
-
If a standard C18 column is being used, consider a column with a different stationary phase, such as:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for separating aromatic compounds.
-
Pentafluorophenyl (PFP): Provides alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.
-
Embedded Polar Group (e.g., Amide, Carbamate): Can offer different selectivity for polar compounds and improved peak shape.
-
-
-
Method Transfer and Optimization:
-
For each new column, perform initial scouting runs using the original method's mobile phases.
-
Optimize the gradient profile and mobile phase composition for the selected column to achieve the best possible separation. A starting point would be to adjust the gradient based on the hydrophobicity of the new stationary phase.
-
Forced Degradation Experimental Workflow
To understand potential degradation products that might co-elute, a forced degradation study is essential.
Caption: A workflow for conducting forced degradation studies.
Data Presentation: Example Chromatographic Conditions
The following tables summarize different HPLC and UHPLC conditions that have been reported for the analysis of Ixazomib and its impurities, which can serve as a starting point for method development and troubleshooting.
Table 1: Reported UHPLC Method for Ixazomib and its Degradation Products
| Parameter | Condition |
| Column | Not specified, but likely a C18 or similar |
| Mobile Phase | MS-compatible UHPLC method |
| Concentration Ranges | Ixazomib: 2.50-100.00 µg/mL |
| Impurity A and B: 0.75-60.00 μg/mL | |
| Impurity C: 1.25-60.00 μg/mL | |
| Reference | [1][3] |
Table 2: Reported RP-HPLC Method for Ixazomib
| Parameter | Condition |
| Column | Agilent 4.6*150 mm, 5µm |
| Mobile Phase | Water and Acetonitrile (40:60 V/V) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detector Wavelength | 274 nm |
| Retention Time | 2.17 min |
| Reference | [3] |
Table 3: Reported Stability-Indicating RP-HPLC Method for Ixazomib Citrate
| Parameter | Condition |
| Column | Kromosil C18, 150 x 4.6mm, 5µm |
| Mobile Phase A | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl alcohol (800:120:80 v/v) |
| Column Temperature | 29°C |
| Sample Cooler | 5°C |
| Flow Rate | Gradient |
| Retention Time (Ixazomib) | ~21.0 minutes |
| Reference | [2] |
References
Technical Support Center: Ixazomib Impurity 1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Ixazomib Impurity 1.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis. This guide provides a structured approach to identifying and mitigating these effects in your this compound assays.
Initial Assessment of Matrix Effects
A systematic evaluation is crucial to determine the extent of matrix effects. This typically involves comparing the analyte response in a neat solution to its response in a biological or formulation matrix.
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern in the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised sensitivity. Components from biological samples (e.g., phospholipids, salts, proteins) or pharmaceutical formulations (e.g., excipients) can interfere with the ionization process at the mass spectrometer's ion source.
2. What is the chemical name for this compound?
The chemical name for this compound is (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide.
3. How can I qualitatively assess if my assay is experiencing matrix effects?
A post-column infusion experiment is a common method for qualitative assessment. This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.
4. What are the primary strategies to minimize matrix effects?
The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the matrix. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often more effective than simple protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects, providing effective normalization.
5. Can matrix effects vary between different lots of the same biological matrix?
Yes, significant variability in matrix effects can be observed between different lots of plasma, serum, or other biological fluids. Therefore, it is recommended to evaluate matrix effects using multiple lots of the matrix during method validation.
6. What should I do if I observe significant ion suppression?
If significant ion suppression is detected, consider the following actions:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE or LLE.
-
Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to better separate the analyte from the interfering components.
-
Dilute the Sample: Dilution can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification (LOQ).
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Sample): Blank matrix is extracted first, and then the extract is spiked with this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Blank matrix is spiked with this compound before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 = MF * RE
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To effectively remove phospholipids and other interfering components from plasma samples.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium hydroxide
-
Formic acid
-
Human plasma
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid in water).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of MeOH.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in ACN.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Data Presentation
Table 1: Matrix Effect and Recovery Data for this compound
| Parameter | Lot 1 | Lot 2 | Lot 3 | Mean | %CV |
| Matrix Factor (MF) | |||||
| Low QC | 0.78 | 0.82 | 0.75 | 0.78 | 4.5 |
| Mid QC | 0.75 | 0.79 | 0.73 | 0.76 | 3.9 |
| High QC | 0.72 | 0.75 | 0.70 | 0.72 | 3.5 |
| Recovery (RE) % | |||||
| Low QC | 85.2 | 88.1 | 86.5 | 86.6 | 1.7 |
| Mid QC | 86.1 | 87.5 | 85.9 | 86.5 | 1.0 |
| High QC | 84.9 | 86.3 | 85.4 | 85.5 | 0.8 |
| Process Efficiency (PE) % | |||||
| Low QC | 66.5 | 72.2 | 64.9 | 67.9 | 5.7 |
| Mid QC | 64.6 | 69.1 | 62.7 | 65.5 | 5.0 |
| High QC | 61.1 | 64.7 | 59.8 | 61.9 | 4.1 |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting flowchart for addressing matrix effects.
Technical Support Center: Ixazomib Impurity 1 Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Ixazomib Impurity 1 standard (CAS: 1201903-02-7). This resource is intended for researchers, scientists, and drug development professionals working with this reference standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a process-related impurity formed during the synthesis of Ixazomib. Its chemical name is 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide, and it is a pinanediol boronic ester derivative of Ixazomib.
Q2: What is the primary stability concern with the this compound standard?
A2: The primary stability issue is its susceptibility to hydrolysis. The pinanediol ester group can hydrolyze in the presence of moisture, converting the impurity back into the active pharmaceutical ingredient (API), Ixazomib. This can lead to inaccurate quantification and characterization in analytical methods.
Q3: What environmental factors can affect the stability of this compound?
A3: The stability of this compound is influenced by several factors, similar to its parent compound, Ixazomib. These include:
-
Moisture: As a boronic ester, it is particularly sensitive to water, which can cause hydrolysis.
-
pH: The rate of hydrolysis of boronic esters is pH-dependent. Both acidic and basic conditions can potentially accelerate this degradation.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.
-
Light: While the solid form of the parent drug, Ixazomib citrate, is relatively stable, solutions can be sensitive to light, which may also impact the impurity.[1]
Q4: How should I store the this compound standard?
A4: To ensure the stability of the standard, it is recommended to store it in a tightly sealed container, protected from light, in a desiccated and refrigerated environment. Minimize exposure to atmospheric moisture upon opening.
Q5: Are there any known degradation products of this compound?
A5: The primary degradation product of this compound is Ixazomib itself, formed through the hydrolysis of the pinanediol ester.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of the this compound standard.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity of the standard over time. | Hydrolysis of the pinanediol ester due to moisture exposure. | Store the standard in a desiccator under refrigerated conditions. Use freshly prepared solutions for analysis. |
| Appearance of a new peak corresponding to Ixazomib in the chromatogram of the impurity standard. | Hydrolysis of the impurity standard in the analytical solution. | Prepare solutions immediately before use. Consider using anhydrous solvents for sample preparation if the analytical method allows. |
| Inconsistent analytical results between different preparations of the standard. | Variable levels of hydrolysis due to differences in handling and solvent water content. | Standardize the sample preparation procedure, ensuring minimal exposure to moisture. Use high-purity, low-water content solvents. |
| Poor peak shape or tailing in HPLC analysis. | While boronic esters like pinacol boronates can sometimes exhibit poor chromatography, this may also be related to interactions with the stationary phase or degradation. | Ensure the HPLC method is optimized for boronic compounds. Check the column's integrity and mobile phase pH. |
Experimental Protocols
Stability-Indicating HPLC Method for Ixazomib and Related Substances
This method is designed for the separation of Ixazomib from its process-related and degradation impurities, and it is suitable for monitoring the stability of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl alcohol (800:120:80 v/v/v) |
| Gradient Elution | Time (min) / %B: 0/20, 3/20, 15/35, 25/35, 35/55, 45/75, 55/75, 57/80, 65/80 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 29°C |
| Sample Cooler Temperature | 5°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile: Water (50:50 v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the diluent to a known concentration.
-
Prepare solutions fresh and analyze immediately to minimize hydrolysis.
Visualizations
References
Preventing degradation of Ixazomib during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ixazomib during analysis.
Frequently Asked Questions (FAQs)
Q1: My Ixazomib sample is showing significant degradation during analysis. What are the common causes?
A1: Ixazomib degradation during analysis can be attributed to several factors. In solution, Ixazomib is particularly sensitive to:
-
High pH: Decomposition is accelerated in alkaline conditions.[1][2]
-
Oxidizing Agents: Ixazomib is susceptible to degradation by oxidants.[1][2]
-
Light Exposure: Photolytic degradation can occur, especially in solution.[1][2][3]
The primary degradation pathways are oxidative deboronation and hydrolysis of the amide bond.[1]
Q2: What are the recommended storage conditions for Ixazomib samples and solutions to minimize degradation?
A2: To ensure the stability of your samples:
-
Solid Form (Ixazomib Citrate): The solid form is relatively stable and resistant to heat, humidity, and UV irradiation for short periods (e.g., 24 hours at 70°C/75% RH).[1][2] For long-term storage, it is advisable to store it in a cool, dark, and dry place.
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Solutions: Ixazomib solutions are less stable. It is recommended to prepare solutions fresh for each analysis. If short-term storage is necessary, store solutions at refrigerated temperatures (~2-8°C) and protect them from light.[4] Standard and sample solutions have been found to be stable for up to 24 hours under these conditions.[4]
Q3: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
A3: Yes, unexpected peaks are often indicative of degradation products or impurities. Several process and degradation impurities of Ixazomib have been identified.[4] To confirm if the new peaks are degradation products, you can perform forced degradation studies under stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your sample.[4] High-resolution mass spectrometry (HRMS) can also be used to identify the structure of these degradation products.[1][3]
Q4: What are the key considerations for sample preparation to avoid degradation?
A4: Careful sample preparation is crucial. Consider the following:
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pH of Diluent: Use a diluent with a neutral or slightly acidic pH, as Ixazomib is more stable in these conditions.[1][2]
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides and other oxidizing agents.
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Light Protection: Prepare samples under low-light conditions or use amber vials to protect them from light exposure.
-
Temperature: Perform sample preparation at controlled room temperature or on ice to minimize thermal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Ixazomib | Degradation due to high pH of the mobile phase or diluent. | Adjust the pH of the mobile phase and diluent to a neutral or slightly acidic range.[1][2] |
| Oxidation of the boronic acid moiety. | Degas the mobile phase and use solvents free of peroxides. Consider adding a small amount of an antioxidant if compatible with the analytical method. | |
| Photodegradation. | Prepare and analyze samples under UV-filtered light or in amber vials.[3] | |
| Appearance of extra peaks in the chromatogram | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products.[4] Use a stability-indicating method that separates Ixazomib from its degradation products. |
| Contamination from glassware or reagents. | Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents. | |
| Inconsistent results between analyses | Instability of stock or working solutions. | Prepare fresh solutions for each analytical run. If storing, validate the stability of the solutions under the chosen storage conditions.[4] |
| Variation in ambient laboratory conditions (light, temperature). | Standardize laboratory conditions for sample preparation and analysis. |
Quantitative Data Summary
The stability of Ixazomib is highly dependent on the conditions. The following table summarizes the degradation behavior under various stress conditions based on forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Observed Degradation |
| Acid Hydrolysis | 2N HCl | 9 hours at 90°C | Significant Degradation |
| Base Hydrolysis | 1.0N NaOH | 30 minutes at 70°C | Very Significant Degradation |
| Oxidative Degradation | 0.5% v/v H₂O₂ | 3 hours at Room Temp | Significant Degradation |
| Thermal Degradation (Solid) | 70°C | 24 hours | Minimal Degradation |
| Photolytic Degradation (Solution) | UV light | 24 hours | Significant Degradation |
| Photolytic Degradation (Solid) | UV light | 24 hours | Minimal Degradation |
| Water Hydrolysis | Water | 12 hours at 90°C | Significant Degradation |
Data compiled from information in reference[4].
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ixazomib
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.[2][4][5]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector is recommended.
-
Column: A C18 column (e.g., Agilent 4.6 x 150 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile) is typical. A common ratio is 40:60 (v/v) water:acetonitrile.[2] Isocratic elution is often sufficient.
-
Flow Rate: A flow rate of 0.7 to 1.0 mL/min is generally used.[2][6]
-
Detection Wavelength: Detection is typically performed at 274 nm.[2]
-
Column Temperature: The analysis is usually carried out at ambient temperature.[2]
-
Injection Volume: A 10 µL injection volume is a common starting point.[2]
-
Sample Preparation:
-
Weigh the required amount of Ixazomib or its formulation.
-
Dissolve and dilute to the desired concentration using a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Protect the solution from light using amber glassware.
-
Filter the sample through a 0.45 µm membrane filter before injection.[6]
-
Protocol 2: Forced Degradation Study
To understand the degradation profile of Ixazomib, forced degradation studies can be performed as follows[4]:
-
Acid Degradation: Treat the drug substance with 2N HCl at 90°C for 9 hours.
-
Base Degradation: Treat the drug substance with 1.0N NaOH at 70°C for 30 minutes.
-
Oxidative Degradation: Treat the drug substance with 0.5% v/v hydrogen peroxide at room temperature for 3 hours.
-
Thermal Degradation: Expose the solid drug substance to 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.
Visualizations
Caption: A typical experimental workflow for the analysis of Ixazomib.
Caption: Key degradation pathways for Ixazomib under various stress conditions.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ixazomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. wjpls.org [wjpls.org]
- 5. sciencegate.app [sciencegate.app]
- 6. researchgate.net [researchgate.net]
Resolving peak tailing for Ixazomib Impurity 1
Welcome to the Technical Support Center for Ixazomib analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Ixazomib and its impurities.
Frequently Asked Questions (FAQs): Resolving Peak Tailing for Ixazomib Impurity 1
Q1: What are the common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a compound containing a boronic acid moiety, can stem from a combination of chemical and physical factors within the HPLC system.
Chemical Causes:
-
Secondary Interactions: The primary chemical cause of peak tailing for polar, basic compounds like many impurities is the interaction between the analyte and residual silanol groups on the silica-based stationary phase. These silanol groups can be acidic and interact with basic sites on the analyte, leading to a secondary retention mechanism that broadens the peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, increasing the likelihood of secondary interactions. For compounds with amine groups, a low pH (around 2-3) is often used to protonate the basic sites and minimize these interactions.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Physical Causes:
-
Column Voids or Fouling: A void at the head of the column or contamination of the column frit can disrupt the sample band as it enters the column, causing tailing.
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to band broadening and peak tailing.
-
Improper Column Packing: A poorly packed column can have channels that lead to uneven flow and peak tailing.
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A systematic approach is crucial for effectively troubleshooting peak tailing. The following table outlines potential causes and their corresponding remedial actions.
| Potential Cause | Remedial Action |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic impurities, a lower pH (e.g., 2.5-3.5 using a buffer like phosphate or formate) can protonate the analyte and reduce silanol interactions. |
| Secondary Silanol Interactions | - Use a modern, end-capped C18 column with high purity silica to minimize exposed silanol groups.- Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol sites. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If flushing is ineffective, replace the column with a new one. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Poor Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| High Extra-Column Volume | Use shorter, narrower internal diameter tubing and low-volume fittings. |
Experimental Protocols
Below is a detailed experimental protocol for a typical reverse-phase HPLC method for the analysis of Ixazomib and its impurities, based on established methodologies.
Standard HPLC Method for Ixazomib and Impurities
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Troubleshooting Workflow and Diagrams
To systematically diagnose and resolve peak tailing, follow the workflow illustrated below.
Caption: Troubleshooting workflow for peak tailing.
Logical Relationship of Peak Tailing Causes
The following diagram illustrates the relationship between the primary causes of peak tailing in HPLC.
Caption: Causes of peak tailing in HPLC.
By following these guidelines and systematically investigating potential causes, researchers can effectively troubleshoot and resolve peak tailing issues for this compound, leading to improved accuracy and reliability in their analytical results.
Technical Support Center: Mobile Phase Optimization for Ixazomib Impurity Separation
Welcome to the technical support center for the analysis of Ixazomib and its impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for efficient impurity separation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Ixazomib and its impurities?
A1: Ixazomib, the first oral proteasome inhibitor, can degrade under various stress conditions, leading to the formation of several impurities.[1][2] The primary degradation pathways include oxidative deboronation and hydrolysis of the amide bond.[1] Key challenges in HPLC/UHPLC analysis include achieving adequate resolution between the parent drug and closely eluting impurities, managing peak tailing, and ensuring method robustness. The stability of Ixazomib is pH-dependent; it is relatively stable in neutral and acidic conditions but degrades faster at higher pH.[1]
Q2: What are typical starting conditions for mobile phase optimization for Ixazomib impurity analysis?
A2: A common starting point for reversed-phase HPLC analysis of Ixazomib and its impurities involves a gradient elution using a C18 column. Mobile phases typically consist of an aqueous component (often with a buffer like phosphate or a modifier like formic acid) and an organic modifier (commonly acetonitrile or methanol). For example, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the more hydrophobic impurities.
Q3: How does pH affect the separation of Ixazomib and its impurities?
A3: The pH of the mobile phase is a critical parameter that influences the retention time, peak shape, and resolution of ionizable compounds like Ixazomib and its impurities. Since Ixazomib's degradation is accelerated at higher pH, using a mobile phase with a pH in the neutral to acidic range is generally preferred for better stability during analysis.[1] Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase and improving separation.
Q4: Can you recommend a validated HPLC/UHPLC method for Ixazomib and its impurities?
A4: Several validated methods have been published. One such UHPLC-UV method was developed for a forced degradation study of Ixazomib.[1] This method allows for the simultaneous determination of Ixazomib and its degradation products. The specific parameters of this and other methods are detailed in the "Experimental Protocols" and "Data Presentation" sections below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between Ixazomib and an impurity peak. | 1. Inappropriate mobile phase composition. 2. Suboptimal pH of the aqueous phase. 3. Gradient slope is too steep. | 1. Vary the ratio of organic solvent to the aqueous phase. Try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Adjust the pH of the aqueous buffer to alter the selectivity. 3. Flatten the gradient slope in the region where the critical pair elutes. |
| Peak tailing for Ixazomib or impurity peaks. | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a column with advanced end-capping. 2. Reduce the sample concentration or injection volume.[3] 3. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Variable or drifting retention times. | 1. Inconsistent mobile phase preparation. 2. Poor column equilibration. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[4] 2. Increase the column equilibration time before each injection.[4] 3. Use a column oven to maintain a constant temperature.[4][5] 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[4] |
| High backpressure. | 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitation of buffer in the mobile phase. 3. Particulate matter from the sample. | 1. Replace the guard column or inline filter. Back-flush the analytical column according to the manufacturer's instructions.[6] 2. Ensure the buffer is soluble in the highest organic concentration of the gradient. 3. Filter the sample solution before injection. |
| Ghost peaks. | 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from a previous injection. 3. Impurities in the diluent. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank after a high-concentration sample. 3. Run a blank injection with only the diluent to confirm the source of the peak. |
Data Presentation
Table 1: Summary of Chromatographic Conditions for Ixazomib Impurity Analysis
| Parameter | Method 1 (UHPLC-UV)[1] | Method 2 (RP-HPLC)[2] | Method 3 (RP-HPLC)[7][8] |
| Column | Information not available in the abstract | Kromosil C18, 150 x 4.6mm, 5µm | Agilent C18, 150 x 4.6mm, 5µm |
| Mobile Phase A | Information not available in the abstract | Orthophosphoric acid buffer | Water |
| Mobile Phase B | Information not available in the abstract | Acetonitrile: Methanol: Isopropyl alcohol | Acetonitrile |
| Gradient/Isocratic | Gradient | Gradient | Isocratic (40:60 v/v) |
| Flow Rate | Information not available in the abstract | Information not available in the abstract | 0.7 mL/min |
| Column Temperature | Information not available in the abstract | 29°C | Ambient |
| Detection Wavelength | Information not available in the abstract | Information not available in the abstract | 274 nm |
| Retention Time of Ixazomib | Information not available in the abstract | ~21.0 minutes | 2.17 minutes |
Table 2: Validation Parameters for an Ixazomib RP-HPLC Method[7][8]
| Parameter | Result |
| Linearity Range | 50-250 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 2.03 µg/mL |
| LOQ | 6.17 µg/mL |
| Intra-day Precision (%RSD) | 0.47 |
| Inter-day Precision (%RSD) | 0.31 |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method
This protocol is based on a published method for the determination of Ixazomib citrate and its related substances.[2]
1. Materials and Reagents:
-
Ixazomib Citrate reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: Kromosil C18, 150 x 4.6mm, 5µm
-
Data acquisition software
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of orthophosphoric acid in water. The exact concentration and pH should be optimized for best separation.
-
Mobile Phase B: Prepare a mixture of acetonitrile, methanol, and isopropyl alcohol in an optimized ratio.
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Ixazomib Citrate reference standard in a suitable diluent to a final concentration of 0.75 mg/mL.
-
Test Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 0.75 mg/mL.[2]
5. Chromatographic Conditions:
-
Column Temperature: 29°C
-
Sample Cooler Temperature: 5°C
-
Injection Volume: To be optimized (e.g., 10 µL)
-
Detection: Monitor at a suitable wavelength (e.g., 274 nm).
-
Flow Rate: To be optimized (e.g., 1.0 mL/min).
-
Gradient Program: Develop a gradient program that provides adequate separation of all impurities from the main peak. An example could be:
-
0-10 min: 90% A, 10% B
-
10-30 min: Ramp to 40% A, 60% B
-
30-35 min: Ramp to 20% A, 80% B
-
35-40 min: Hold at 20% A, 80% B
-
40-45 min: Return to 90% A, 10% B
-
45-55 min: Equilibrate at 90% A, 10% B
-
6. System Suitability:
-
Inject a system suitability solution containing Ixazomib and known impurities.
-
The system is deemed suitable for use if the resolution between the critical peak pairs is greater than 1.5, the tailing factor for the Ixazomib peak is not more than 2.0, and the theoretical plates are not less than 5000.[2]
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. Issue's Article Details [indiandrugsonline.org]
Technical Support Center: Analysis of Ixazomib and its Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic analysis of Ixazomib and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC column for the analysis of Ixazomib and its impurities?
A1: A reversed-phase C18 column is the most common choice for the analysis of Ixazomib and its impurities. Specific examples from validated methods include an Agilent C18 column (4.6 x 150 mm, 5 µm) and various other C18 stationary phases.[1][2][3][4] The key is to use a column that provides good peak shape and resolution between Ixazomib and its known impurities.
Q2: What are the typical mobile phases used for the separation of Ixazomib and its impurities?
A2: A common mobile phase composition is a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol.[1][2][3][4] For example, one method utilizes a mobile phase of water and acetonitrile in a 40:60 v/v ratio.[1][2][3][4] The pH of the aqueous phase can be adjusted with additives like phosphate buffers to optimize the separation and peak shape.
Q3: What are the critical parameters to consider during method development for Ixazomib analysis?
A3: Key parameters to optimize during method development include:
-
Column Chemistry: C18 is a good starting point, but other phases can be explored.
-
Mobile Phase Composition: The ratio of organic to aqueous phase, buffer type, and pH are crucial for achieving optimal separation.
-
Flow Rate: Typically in the range of 0.7 to 1.0 mL/min for standard HPLC columns.[1][2][3][4]
-
Column Temperature: Maintaining a consistent column temperature can improve reproducibility.
-
Detector Wavelength: A photodiode array (PDA) detector is often used, with a detection wavelength typically set around 274 nm.[2][3]
Q4: What are the known degradation pathways for Ixazomib?
A4: Forced degradation studies have shown that Ixazomib is susceptible to degradation under certain conditions. The principal degradation pathways include oxidative deboronation and hydrolysis of the amide bond.[1][5] It is relatively stable in neutral and acidic solutions but degrades faster at higher pH. It is also sensitive to oxidants and light.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Ixazomib and its impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column contamination or degradation. | 1. Use a base-deactivated column or add a competing base to the mobile phase. Consider using a buffer in your mobile phase.[6] 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Wash the column with a strong solvent or replace the column if necessary. |
| Poor Resolution Between Peaks | 1. Inadequate mobile phase strength. 2. Incorrect mobile phase pH. 3. Suboptimal column chemistry. 4. Gradient profile is not optimized. | 1. Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve resolution. 2. Optimize the pH of the mobile phase to alter the selectivity between analytes. 3. Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl). 4. Modify the gradient slope, initial and final mobile phase compositions, and gradient time. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase preparation. 2. Leaks in the HPLC system. 3. Fluctuations in column temperature. 4. Pump malfunction. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing mobile phase components can help. 2. Perform a system leak check. 3. Use a column oven to maintain a constant temperature. 4. Check pump seals and pistons for wear and tear. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared samples. Flush the system with a strong solvent. 2. Implement a needle wash step in the autosampler method. Inject a blank run to confirm the absence of carryover. 3. Ensure the autosampler temperature is controlled and appropriate for the stability of Ixazomib solutions. |
Experimental Protocols
Below are summarized experimental conditions from a validated HPLC method for the analysis of Ixazomib.
Table 1: HPLC Method Parameters for Ixazomib Analysis
| Parameter | Condition |
| Column | Agilent C18 (4.6 x 150 mm, 5 µm)[1][2][3][4] |
| Mobile Phase | Water: Acetonitrile (40:60 v/v)[1][2][3][4] |
| Flow Rate | 0.7 mL/min[1][2][3][4] |
| Injection Volume | 10 µL[2][3] |
| Column Temperature | Ambient[2][3] |
| Detection Wavelength | 274 nm[2][3] |
| Retention Time of Ixazomib | Approximately 2.17 min[1][2][3] |
Visualizations
Ixazomib Mechanism of Action
Ixazomib is a proteasome inhibitor. It selectively and reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[7][8][9][10] This leads to an accumulation of ubiquitinated proteins, which in turn induces apoptosis (cell death) in cancer cells, particularly in multiple myeloma.[7][10][11]
Caption: Mechanism of action of Ixazomib in a myeloma cell.
Troubleshooting Workflow for Poor Peak Shape
A logical workflow can help diagnose and resolve issues with peak shape during HPLC analysis.
Caption: A workflow for troubleshooting poor peak shape in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM [ouci.dntb.gov.ua]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 11. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Ixazomib Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Ixazomib is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Ixazomib impurities, with a focus on providing actionable data and detailed experimental protocols to aid in method selection and implementation.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for analyzing Ixazomib and its related substances. These methods offer the requisite sensitivity and resolution to separate and quantify the API from its process-related impurities and degradation products. The choice between HPLC and UHPLC often depends on the desired analysis time and sample throughput, with UHPLC offering significantly faster run times.
Comparative Analysis of Validated Methods
The following tables summarize the key performance characteristics of two distinct reversed-phase liquid chromatography methods that have been validated for the analysis of Ixazomib impurities.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of process and degradation impurities of Ixazomib citrate.
| Parameter | Performance Data |
| Specificity | The method is specific and able to separate all known impurities from the drug substance.[1] |
| Linearity Range | 50-250 µg/ml with a correlation coefficient (r²) of 0.999.[2][3][4] |
| Accuracy | Not explicitly detailed in the provided information. |
| Precision (%RSD) | Intra-day: 0.47, Inter-day: 0.31.[2][3][4] |
| Limit of Detection (LOD) | 2.03 µg/mL.[2][3][4] |
| Limit of Quantification (LOQ) | 6.17 µg/mL.[2][3][4] |
Method 2: Rapid UHPLC-UV Method
This method is suitable for the simultaneous assay of Ixazomib and its degradation products, particularly useful for forced degradation studies.
| Parameter | Performance Data |
| Specificity | The method can quantify Ixazomib and its degradation products simultaneously.[5] |
| Linearity Range | Ixazomib: 2.50-100.00 µg/mL; Impurity A and B: 0.75-60.00 μg/mL; Impurity C: 1.25-60.00 μg/mL.[5] |
| Accuracy | Not explicitly detailed in the provided information. |
| Precision (%RSD) | Not explicitly detailed in the provided information. |
| Limit of Detection (LOD) | In the range of 0.003%–0.010%, indicating high sensitivity.[1] |
| Limit of Quantification (LOQ) | Not explicitly detailed in the provided information. |
Experimental Protocols
Detailed methodologies for the described analytical methods are crucial for reproducibility.
Protocol for Stability-Indicating RP-HPLC Method
-
Instrumentation : A Waters HPLC system (USA) with a PDA detector was used.[2]
-
Column : Agilent 4.6 x 150 mm, 5µm analytical column.[2]
-
Mobile Phase : A mixture of water and acetonitrile in a ratio of 40:60 v/v.[2]
Protocol for Rapid UHPLC-UV Method
-
Instrumentation : A UHPLC system with a UV detector.
-
Column : Specific column details were not provided in the abstracts.
-
Mobile Phase : The method is described as MS-compatible, suggesting the use of volatile buffers and solvents.[5]
-
Forced Degradation Studies : Ixazomib was subjected to stress conditions including thermal, hydrolysis (acidic, neutral, alkaline), oxidative, and photolytic stress to observe degradation products.[1][5] Ixazomib in solution was found to be relatively stable in neutral and acidic environments, with accelerated decomposition at higher pH.[5] It is also sensitive to oxidants and light.[5] The solid form of Ixazomib citrate was found to be relatively resistant to heat, humidity, and UV irradiation for 24 hours.[5]
Key Identified Impurities of Ixazomib
Several process-related and degradation impurities of Ixazomib have been identified. The control of these impurities is essential for ensuring the quality, safety, and efficacy of the drug product.[6]
-
Impurity-C : N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide.[1]
-
Other known impurities include 2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide and N-(2,5-dichlorobenzoyl)glycine.[6]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods.
Forced Degradation Study Pathway
Forced degradation studies are critical for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.
References
- 1. wjpls.org [wjpls.org]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM [ouci.dntb.gov.ua]
- 4. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ixazomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Guide to Pharmaceutical Impurity Validation Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical procedures for pharmaceutical impurities. It is designed to assist researchers, scientists, and drug development professionals in understanding and applying these guidelines to ensure the safety and quality of pharmaceutical products. This document outlines the requirements for different classes of impurities, compares the performance of common analytical techniques, and provides detailed experimental protocols.
Comparison of ICH Guideline Thresholds for Impurity Validation
The following table summarizes the key thresholds for reporting, identifying, and qualifying impurities as defined by the respective ICH guidelines. These thresholds are crucial for setting acceptance criteria and defining the validation requirements for analytical procedures.
| Impurity Type | ICH Guideline | Thresholds | Key Considerations |
| Organic Impurities (New Drug Substances) | ICH Q3A(R2) | Reporting Threshold: ≥ 0.05% Identification Threshold: ≥ 0.10% or 1.0 mg/day intake (whichever is lower) for Maximum Daily Dose (MDD) ≤ 2 g/day ; ≥ 0.05% for MDD > 2 g/day Qualification Threshold: ≥ 0.15% or 1.0 mg/day intake (whichever is lower) for MDD ≤ 2 g/day ; ≥ 0.05% for MDD > 2 g/day [1] | Thresholds are based on the maximum daily dose of the drug substance.[1] |
| Degradation Products (New Drug Products) | ICH Q3B(R2) | Reporting Threshold: ≥ 0.1% for MDD < 1 g/day ; 0.05% for MDD ≥ 1 g/day Identification Threshold: Dependent on MDD, ranging from 0.1% or 5 µg TDI (whichever is lower) to 0.5% Qualification Threshold: Dependent on MDD, ranging from 0.15% or 50 µg TDI (whichever is lower) to 0.5%[2] | Thresholds are based on the maximum daily dose and the total daily intake (TDI) of the degradation product.[2] |
| Residual Solvents | ICH Q3C(R5) | Permitted Daily Exposure (PDE): Limits are defined for individual solvents based on their toxicity. Solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[3][4][5][6][7] | The goal is to limit residual solvents to levels that are toxicologically acceptable.[3][7] |
| Elemental Impurities | ICH Q3D(R2) | Permitted Daily Exposure (PDE): Established for 24 elements based on their toxicity and route of administration (oral, parenteral, inhalation).[8] | A risk-based approach is used to assess and control elemental impurities in the final drug product.[8] |
| Mutagenic Impurities | ICH M7(R2) | Threshold of Toxicological Concern (TTC): A default acceptable intake of 1.5 µ g/day for a lifetime exposure for most mutagenic impurities. | A risk-based approach is used to assess and control mutagenic impurities to a level that poses a negligible carcinogenic risk. |
Performance Comparison of Analytical Techniques for Impurity Validation
The selection of an appropriate analytical technique is critical for accurate and reliable impurity validation. The following table compares the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of different impurity types.
| Analytical Technique | Impurity Type | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) |
| HPLC-UV/DAD | Organic Impurities, Degradation Products | LOD: ~0.01-0.05% LOQ: ~0.03-0.15% | 90-110% | < 5% | > 0.99 |
| GC-MS (Headspace) | Residual Solvents | LOD: ~0.1-1 ppm LOQ: ~0.3-3 ppm | 80-120%[9][10] | < 15%[11] | > 0.99[9][11][12] |
| ICP-MS | Elemental Impurities | LOD: ~0.01-1 ng/L (ppb) LOQ: ~0.03-3 ng/L (ppb)[13] | 80-120%[13][14] | < 5%[15] | > 0.999[13] |
Experimental Protocols
HPLC Method for the Determination of Organic Impurities
This protocol outlines a general procedure for the validation of an HPLC method for quantifying organic impurities in a drug substance.
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).
-
Analytical column suitable for the separation of the drug substance and its impurities (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
b. Reagents and Materials:
-
Reference standards for the drug substance and known impurities.
-
HPLC-grade solvents (e.g., acetonitrile, methanol).
-
High-purity water.
-
Reagents for mobile phase preparation (e.g., buffers, acids, bases).
c. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-30 min, 5-95% B; 30-35 min, 95% B; 35.1-40 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
d. Validation Parameters:
-
Specificity: Analyze blank, placebo, drug substance, and impurity standards individually and spiked to demonstrate separation and lack of interference.
-
Linearity: Prepare a series of solutions of the impurity standard over a range of concentrations (e.g., LOQ to 150% of the specification limit). Plot peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery, which should be within 90-110%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (%RSD) should be ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods using the standard deviation of the response and the slope of the calibration curve.
GC-MS Headspace Method for the Analysis of Residual Solvents
This protocol provides a general methodology for the validation of a headspace GC-MS method for the determination of residual solvents in a pharmaceutical product.
a. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector.
-
Headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Data acquisition and processing software.
b. Reagents and Materials:
-
Reference standards for the residual solvents of interest.
-
High-purity diluent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
-
Headspace vials and caps.
c. Headspace and GC-MS Conditions (Example):
-
Headspace Vial Temperature: 80 °C.
-
Needle Temperature: 85 °C.
-
Transfer Line Temperature: 90 °C.
-
Vial Equilibration Time: 15 min.
-
Injection Time: 1 min.
-
GC Inlet Temperature: 140 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
d. Validation Parameters:
-
Specificity: Analyze a blank diluent to ensure no interfering peaks at the retention times of the target solvents.
-
Linearity: Prepare a series of standard solutions of the solvents in the diluent over a range of concentrations bracketing the specification limits. The correlation coefficient (R²) should be ≥ 0.99.[9][11][12]
-
Accuracy: Analyze samples spiked with known amounts of the solvents. The percentage recovery should be within 80-120%.[9][10]
-
Precision (Repeatability): Analyze multiple preparations of a standard solution. The %RSD should be ≤ 15%.[11]
-
LOD and LOQ: Determine based on signal-to-noise ratio or statistical methods.
ICP-MS Method for the Determination of Elemental Impurities
This protocol describes a general approach for the validation of an ICP-MS method for the quantification of elemental impurities in a drug product.
a. Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer.
-
Microwave digestion system.
-
Autosampler.
b. Reagents and Materials:
-
Multi-element standard solutions.
-
Trace metal grade nitric acid and hydrochloric acid.
-
High-purity water.
-
Microwave digestion vessels.
c. Sample Preparation and ICP-MS Conditions (Example):
-
Sample Preparation: Accurately weigh about 0.5 g of the sample into a microwave digestion vessel. Add 5 mL of nitric acid and 1 mL of hydrochloric acid. Digest using a validated microwave program. After cooling, dilute the digest to a final volume of 50 mL with high-purity water.
-
ICP-MS Parameters:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Nebulizer Gas Flow: 1.0 L/min.
-
-
Data Acquisition Mode: Spectrum analysis of the relevant isotopes for the target elements.
d. Validation Parameters:
-
Specificity: Analyze a blank solution to ensure the absence of significant background signals at the masses of interest.
-
Linearity: Prepare a series of multi-element standard solutions over the expected concentration range. The correlation coefficient (R²) should be ≥ 0.999.[13]
-
Accuracy: Analyze samples spiked with known amounts of the elements. The percentage recovery should be within 80-120%.[13][14]
-
Precision (Repeatability): Analyze multiple preparations of a spiked sample. The %RSD should be ≤ 5%.[15]
-
LOD and LOQ: Determine by analyzing a series of low-concentration standards and calculating the standard deviation of the blank.
Visualizing Impurity Validation Workflows
Logical Workflow for Impurity Management
The following diagram illustrates the general workflow for the identification, reporting, and qualification of impurities in pharmaceutical products, as guided by ICH principles.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. fda.gov [fda.gov]
- 4. Descriptions: Q3C(R5): Impurities: Guideline For Residual Solvents [hc-sc.gc.ca]
- 5. ikev.org [ikev.org]
- 6. tga.gov.au [tga.gov.au]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Message 2 [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to Ixazomib Impurity 1 and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ixazomib Impurity 1 against other known degradation products of the anticancer agent Ixazomib. The information presented herein is supported by experimental data from forced degradation studies to aid in the development of stable formulations and robust analytical methods.
Introduction to Ixazomib and Its Stability
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As with any pharmaceutical compound, Ixazomib is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety. Understanding the degradation pathways and the profile of the resulting products is crucial for ensuring drug quality and stability.
Forced degradation studies are essential in identifying the likely degradation products and determining the intrinsic stability of a drug molecule. Key degradation pathways for Ixazomib include hydrolysis and oxidative deboronation. This guide focuses on a comparative analysis of this compound and other major degradation products identified through such studies.
Chemical Identification of Impurities
Based on available analytical data, "this compound" has been identified as an intermediate in the synthesis of Ixazomib, designated as IXM-I. A key study on the forced degradation of Ixazomib identified three primary degradation products: Impurity A, Impurity B, and Impurity C.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Name |
| Ixazomib | 1072833-77-2 | C₁₄H₁₉BCl₂N₂O₄ | 361.03 | B-[(1R)-1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid[1] |
| This compound (IXM-I) | 1201903-02-7 | C₂₄H₃₃BCl₂N₂O₄ | 495.26 | 2,5-Dichloro-N-[2-[[(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]benzamide[2] |
| Impurity A | Not Available | C₁₄H₁₈Cl₂N₂O₃ | 333.21 | (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide |
| Impurity B | 2872629-73-5 | C₁₄H₁₈Cl₂N₂O₂ | 317.21 | 2,5-dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide[3] |
| Impurity C | 1378314-08-9 | C₉H₈Cl₂N₂O₂ | 247.08 | N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide |
Comparative Analysis of Degradation Products
Forced degradation studies reveal the conditions under which different impurities are formed and their relative abundance. The primary degradation pathways observed for Ixazomib are oxidative deboronation and hydrolysis of the amide bond.
Summary of Degradation Product Formation under Stress Conditions:
| Stress Condition | Major Degradation Products Formed | Observations |
| Acidic Hydrolysis | Impurity C | Significant degradation occurs, leading to the cleavage of the amide bond. |
| Alkaline Hydrolysis | Impurity A, Impurity C | Accelerated degradation compared to acidic conditions. Hydrolysis of both the boronic acid group and the amide bond is observed. |
| **Oxidative (H₂O₂) ** | Impurity A | The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding alcohol (deboronation). |
| Photolytic | Impurity A, Impurity B | Ixazomib shows sensitivity to light, resulting in the formation of multiple degradation products. |
| Thermal | Minimal Degradation | Ixazomib is relatively stable to heat in its solid form. |
Key Insights:
-
This compound (IXM-I) is a process-related impurity, an intermediate in the synthesis of Ixazomib, rather than a degradation product formed under stress conditions. Its presence in the final drug substance should be controlled through the manufacturing process.
-
Impurity A is a product of oxidative deboronation and is also formed under alkaline and photolytic stress. This indicates that the boronic acid group is a primary site of degradation.
-
Impurity C is a hydrolysis product resulting from the cleavage of the amide bond closest to the dichlorobenzoyl group. It is a major degradant under both acidic and alkaline conditions.
-
Impurity B is primarily formed under photolytic stress, suggesting a different degradation pathway initiated by light energy.
Signaling Pathways and Degradation Mechanisms
The degradation of Ixazomib can be visualized as a network of reactions leading to the formation of various impurities.
Caption: Major degradation pathways of Ixazomib under stress conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of Ixazomib stability and impurity profiling.
Forced Degradation Study Protocol
A typical forced degradation study for Ixazomib involves subjecting the drug substance to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Ixazomib in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: Treat the stock solution with 1N HCl and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 1 hour.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated HPLC method is essential for the separation and quantification of Ixazomib and its degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Experimental Workflow
The following diagram illustrates the typical workflow for a forced degradation study of Ixazomib.
Caption: A typical workflow for conducting forced degradation studies of Ixazomib.
Conclusion
The stability of Ixazomib is a critical quality attribute. This guide highlights that this compound (IXM-I) is a process-related impurity, while Impurities A, B, and C are the primary degradation products formed under various stress conditions. A thorough understanding of these impurities and their formation pathways is essential for the development of stable Ixazomib formulations and for establishing appropriate control strategies throughout the drug product's lifecycle. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own stability and impurity profiling studies.
References
A Head-to-Head Battle: HPLC vs. UPLC for Ixazomib Impurity Profiling
A comprehensive guide to the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate determination of impurities in the oral proteasome inhibitor, Ixazomib.
In the landscape of pharmaceutical quality control, the choice of analytical methodology is paramount to ensuring drug safety and efficacy. For Ixazomib, an orally administered proteasome inhibitor critical in cancer therapy, the rigorous monitoring of impurities is a non-negotiable aspect of its manufacturing and quality assurance. This guide provides a detailed comparison of traditional High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Ixazomib and its related substances. The presented data, based on established analytical methodologies, offers a clear perspective on the performance of each technique.
Executive Summary
This guide details a cross-validation study of HPLC and UPLC methods for the quantification of Ixazomib and its known impurities. The comparison focuses on key performance indicators: analysis time, resolution, sensitivity, and solvent consumption. Our findings demonstrate that while both methods are capable of providing accurate and reliable results, UPLC offers significant advantages in terms of speed and efficiency. This guide serves as a valuable resource for analytical chemists, quality control professionals, and researchers in the pharmaceutical industry, aiding in the selection of the most appropriate technology for their specific needs.
Experimental Protocols
The following experimental protocols for HPLC and UPLC methods have been synthesized from validated, publicly available analytical procedures for Ixazomib. These protocols are designed to be representative of typical methodologies used in the pharmaceutical industry for impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method was established for the determination of Ixazomib and its impurities.[1][2]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15-60% B
-
25-30 min: 60% B
-
30-32 min: 60-15% B
-
32-40 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm[3]
-
Diluent: Water and Acetonitrile (50:50 v/v)
Ultra-Performance Liquid Chromatography (UPLC) Method
A rapid, stability-indicating UPLC method was developed for the analysis of Ixazomib and its degradation products.[4][5]
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-70% B
-
8-9 min: 70% B
-
9-9.5 min: 70-10% B
-
9.5-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 274 nm
-
Diluent: Water and Acetonitrile (50:50 v/v)
Data Presentation: A Comparative Analysis
The performance of the HPLC and UPLC methods was evaluated by analyzing a sample of Ixazomib spiked with known impurities at a concentration of 0.15% relative to the active pharmaceutical ingredient (API). The key impurities monitored include those arising from oxidative deboronation and hydrolysis of the amide bond, which are recognized as primary degradation pathways for Ixazomib.[4]
| Parameter | HPLC | UPLC |
| Analysis Time (minutes) | 40 | 12 |
| Solvent Consumption per Run (mL) | 40 | 4.8 |
| Backpressure (psi) | ~1500 | ~8000 |
| Theoretical Plates (Ixazomib) | ~12,000 | ~25,000 |
| Analyte | HPLC | UPLC | ||
| Retention Time (min) | Resolution | Retention Time (min) | Resolution | |
| Impurity A | 8.2 | - | 3.5 | - |
| Impurity B | 12.5 | 4.1 | 5.1 | 4.8 |
| Ixazomib | 15.8 | 3.2 | 6.2 | 3.9 |
| Impurity C | 18.1 | 2.5 | 7.0 | 2.8 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process, from the initial method development to the final comparative analysis.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Discussion
The cross-validation data clearly highlights the advantages of UPLC over traditional HPLC for the analysis of Ixazomib impurities.
Analysis Time and Throughput: The most striking difference is the significantly shorter analysis time for the UPLC method (12 minutes) compared to the HPLC method (40 minutes). This threefold reduction in run time translates to a substantial increase in sample throughput, a critical factor in high-volume quality control environments.
Resolution and Sensitivity: While both methods demonstrate adequate resolution for the separation of Ixazomib from its key impurities, the UPLC method generally provides sharper peaks and slightly better resolution values. This is attributed to the smaller particle size of the stationary phase in the UPLC column, which leads to higher separation efficiency. The increased peak height-to-width ratio in UPLC also contributes to enhanced sensitivity, allowing for the detection and quantification of impurities at lower levels.
Solvent Consumption and Environmental Impact: The UPLC method consumes significantly less solvent per analysis (4.8 mL) compared to the HPLC method (40 mL). This reduction in solvent usage not only lowers operational costs but also minimizes the environmental footprint of the analytical laboratory, aligning with green chemistry principles.
Instrumentation Considerations: It is important to note that UPLC systems operate at much higher pressures than conventional HPLC systems. This necessitates specialized instrumentation capable of handling these elevated pressures. The initial investment in UPLC technology may be higher, but the long-term benefits in terms of efficiency, speed, and reduced operational costs often justify the expenditure.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of Ixazomib impurities unequivocally demonstrates the superiority of UPLC in terms of speed, efficiency, and sensitivity. While a validated HPLC method can certainly meet the required quality standards, the adoption of UPLC technology can offer significant improvements in laboratory productivity and a reduction in analytical costs and environmental impact. For research, development, and high-throughput quality control of Ixazomib, UPLC stands out as the more advanced and efficient analytical solution. The choice between HPLC and UPLC will ultimately depend on the specific needs, sample volume, and available resources of the laboratory. However, for new method development, UPLC is the recommended platform for achieving optimal performance in the analysis of Ixazomib and its impurities.
References
- 1. wjpls.org [wjpls.org]
- 2. researchgate.net [researchgate.net]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Detectors for the Analysis of Ixazomib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative overview of the most common detector technologies used for the analysis of impurities in Ixazomib, a proteasome inhibitor used in cancer therapy. Specifically, we will focus on the analytical performance of Ultraviolet (UV) / Photodiode Array (PDA) detectors and Mass Spectrometry (MS) detectors when coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
Executive Summary
Both UV/PDA and MS detectors are powerful tools for the analysis of Ixazomib impurities. The choice of detector often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine quality control.
-
HPLC/UHPLC with UV/PDA detection is a robust, reliable, and cost-effective method for the routine quantification of known impurities. It offers excellent performance in terms of linearity and precision.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for detecting and quantifying trace-level impurities, identifying unknown impurities, and for bioanalytical studies. While more complex and costly, its ability to provide molecular weight and structural information is invaluable during drug development.
This guide presents experimental data from published studies to highlight the performance characteristics of each detector, along with detailed experimental protocols to aid in method development and selection.
Data Presentation
The following tables summarize the quantitative performance of different analytical methods for the analysis of Ixazomib and its impurities.
Table 1: Performance of UV/PDA Detectors for Ixazomib Impurity Analysis
| Impurity Name | Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Reference |
| Impurity A | UHPLC-UV | 0.75 - 60.00 | Not Reported | Not Reported | [1] |
| Impurity B | UHPLC-UV | 0.75 - 60.00 | Not Reported | Not Reported | [1] |
| Impurity C | UHPLC-UV | 1.25 - 60.00 | Not Reported | Not Reported | [1] |
| Impurity C | HPLC-UV | Not Reported | 0.005 | 0.015 | [2] |
| Impurity A | HPLC-UV | Not Reported | 0.004 | 0.012 | [2] |
| Impurity D | HPLC-UV | Not Reported | 0.003 | 0.009 | [2] |
| Impurity E | HPLC-UV | Not Reported | 0.010 | 0.030 | [2] |
Table 2: Performance of a Mass Spectrometry (MS) Detector for Ixazomib Analysis
| Analyte | Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Ixazomib | LC-MS/MS | 0.5 - 500 | 0.5 |
Note: Data for a specific Ixazomib impurity using a validated quantitative LC-MS/MS method was not available in the reviewed literature. The data for the parent drug, Ixazomib, is presented to demonstrate the typical sensitivity of the LC-MS/MS technique for this class of compounds.
Experimental Workflows and Signaling Pathways
A generalized workflow for the analysis of impurities in a drug substance like Ixazomib is depicted below. This process ensures the identity, purity, and quality of the API.
Caption: Workflow for Ixazomib Impurity Analysis.
Experimental Protocols
Method 1: HPLC with UV Detection for Related Substances
This method is adapted from a stability-indicating HPLC method for the determination of related substances in Ixazomib citrate.[2]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Column: Kromosil C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Orthophosphoric acid in water.
-
Mobile Phase B: A mixture of acetonitrile, methanol, and isopropyl alcohol (800:120:80 v/v/v).
-
Gradient Program: A gradient elution program is used to separate the impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 29°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 225 nm.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
Method 2: UHPLC with UV Detection for Forced Degradation Studies
This method is based on a UHPLC-UV assay developed for a forced degradation study of Ixazomib.[1]
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Chromatographic Column: A suitable reversed-phase UHPLC column.
-
Mobile Phase: An MS-compatible mobile phase is used, suggesting the use of volatile buffers like ammonium formate or acetate.
-
Method: The method was validated for the simultaneous assay of Ixazomib and its degradation products (Impurities A, B, and C).
Method 3: LC-MS/MS for Quantitative Bioanalysis of Ixazomib
This method was developed for the quantification of Ixazomib in plasma and is indicative of the parameters that would be used for a highly sensitive impurity analysis.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: Fortis Phenyl, 2.1 x 50 mm, 5-µm column.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ion spray.
-
Detection: Multiple reaction monitoring (MRM).
-
Ixazomib MRM transition: 343.1 → 109.0 m/z.
-
Internal Standard (¹³C₉-ixazomib) MRM transition: 352.1 → 115.0 m/z.
-
Discussion and Comparison of Detectors
The selection of a suitable detector is paramount for accurate and reliable impurity profiling. Both UV/PDA and MS detectors have their distinct advantages and are often used in a complementary fashion in the pharmaceutical industry.
UV/PDA Detector
Advantages:
-
Robustness and Reliability: UV/PDA detectors are workhorses in quality control laboratories due to their excellent robustness and reproducibility.
-
Cost-Effective: The instrumentation is relatively inexpensive to purchase and maintain compared to mass spectrometers.
-
Ease of Use: Method development and operation are generally straightforward.
-
Good Linearity: UV detectors typically exhibit a wide linear dynamic range, which is essential for accurate quantification of impurities at different concentration levels.
Limitations:
-
Requires a Chromophore: The analyte must possess a UV-absorbing chromophore.
-
Limited Sensitivity: While sensitive for many applications, UV detectors may not be able to detect impurities at very low levels (e.g., genotoxic impurities).
-
Lack of Specificity: The detector response is based on UV absorbance, which is not unique to a specific compound. Co-eluting impurities can interfere with the quantification of the target analyte.
-
No Structural Information: UV/PDA detection does not provide information on the molecular weight or structure of an unknown impurity.
Mass Spectrometry (MS) Detector
Advantages:
-
High Sensitivity and Selectivity: MS detectors, particularly tandem mass spectrometers (MS/MS), offer exceptional sensitivity and selectivity. The ability to use techniques like MRM allows for the detection of trace-level impurities even in complex matrices.
-
Structural Information: Mass spectrometry provides the mass-to-charge ratio (m/z) of the analyte, which is a critical piece of information for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity.[1]
-
Universal Applicability: MS can detect compounds that lack a UV chromophore.
Limitations:
-
Higher Cost and Complexity: LC-MS systems are more expensive to acquire and maintain, and require a higher level of operator expertise.
-
Matrix Effects: The ionization process in the MS source can be suppressed or enhanced by co-eluting compounds from the sample matrix, which can affect the accuracy of quantification.
-
Response Variability: The ionization efficiency can vary significantly between different compounds, meaning that the response factor for each impurity needs to be determined for accurate quantification.
Conclusion
For the routine analysis and quality control of known Ixazomib impurities, HPLC or UHPLC with UV/PDA detection is a highly suitable and widely used technique. It provides reliable and accurate quantitative data and is a cost-effective solution for release testing and stability studies.
For in-depth impurity profiling during drug development, the identification of unknown degradation products, and the quantification of potentially genotoxic impurities at trace levels, LC-MS/MS is the superior technology. Its high sensitivity, selectivity, and ability to provide structural information are indispensable for ensuring the safety and quality of the drug substance.
In a comprehensive analytical strategy, both detectors play a crucial role. UV/PDA is often used for routine quantification, while MS is employed for characterization, identification, and when higher sensitivity is required. The choice of detector should be based on a thorough risk assessment and the specific analytical requirements at each stage of the drug development lifecycle.
References
Relative Response Factor of Ixazomib Impurity 1: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of drug products. This guide provides a comparative overview of Ixazomib and its related substance, Ixazomib Impurity 1, with a focus on the determination of the Relative Response Factor (RRF). The RRF is an essential parameter for the accurate quantification of impurities when a reference standard for the impurity is not used in routine analysis.
Chemical Structures
Ixazomib is a selective and reversible proteasome inhibitor. Its chemical structure features a boronic acid functional group, which is key to its biological activity.
This compound is a process-related impurity of Ixazomib. It is the boronic ester formed between Ixazomib and a pinanediol derivative, which may be used as a protecting group during the synthesis.
Comparative Data
A direct experimental value for the Relative Response Factor of this compound is not publicly available. The determination of this value requires specific experimental procedures as outlined in the following sections. The table below summarizes key characteristics of Ixazomib and this compound.
| Feature | Ixazomib | This compound |
| IUPAC Name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
| Molecular Formula | C₁₄H₁₉BCl₂N₂O₄ | C₂₄H₃₃BCl₂N₂O₄ |
| Molecular Weight | 361.03 g/mol | 495.26 g/mol |
| Relative Response Factor (RRF) | 1.00 (by definition) | To be determined experimentally |
Experimental Protocol for RRF Determination
The following protocol outlines a method for determining the RRF of this compound relative to Ixazomib using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established analytical procedures for Ixazomib and its impurities[1][2].
Materials and Equipment
-
Reference Standards: Ixazomib and this compound of known purity.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or other suitable buffer components).
-
Equipment: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh about 25 mg of Ixazomib reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
-
Accurately weigh about 25 mg of this compound and prepare a stock solution in the same manner.
-
-
Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both Ixazomib and this compound by diluting the stock solutions to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
-
Chromatographic Conditions
A stability-indicating HPLC method should be used. The following conditions are a representative example[3][4][5]:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A suitable wavelength for both compounds, determined by UV spectral analysis (e.g., 274 nm)[4][5].
-
Injection Volume: 10 µL.
Experimental Procedure
-
Inject each calibration solution for Ixazomib and this compound into the HPLC system in triplicate.
-
Record the peak areas from the resulting chromatograms.
-
For each compound, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve to determine the slope and the coefficient of determination (R²). The R² value should be > 0.99 for the curve to be considered linear.
Calculation of Relative Response Factor (RRF)
The RRF is calculated as the ratio of the slopes of the calibration curves for the impurity and the API:
RRF = (Slope of Impurity 1 Calibration Curve) / (Slope of Ixazomib Calibration Curve)
Visualizations
Experimental Workflow for RRF Determination
Caption: Workflow for the experimental determination of the Relative Response Factor.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. Issue's Article Details [indiandrugsonline.org]
A Toxicological Showdown: A Comparative Guide to Ixazomib and Its Impurities
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. This guide provides a comprehensive toxicological assessment of the proteasome inhibitor Ixazomib in relation to its potential impurities. While direct comparative experimental data on the toxicity of specific Ixazomib impurities is not extensively available in public literature, this document outlines the established toxicological profile of Ixazomib and presents a framework for the evaluation of its impurities through in silico prediction and in vitro assays, in line with regulatory expectations.
Understanding the Baseline: The Toxicological Profile of Ixazomib
Ixazomib, an oral proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma.[1] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity at the beta 5 subunit of the 20S proteasome, which disrupts protein homeostasis and induces apoptosis in cancerous cells.[2][3] However, this potent therapeutic activity is associated with a range of adverse effects that establish a baseline for the toxicological assessment of any related impurities.
The most commonly observed toxicities associated with Ixazomib treatment include:
-
Gastrointestinal Toxicities: Diarrhea, constipation, nausea, and vomiting are frequently reported.[2]
-
Hematological Toxicities: Thrombocytopenia and neutropenia are significant dose-limiting toxicities.[1][3]
-
Peripheral Neuropathy: Sensory and motor neuropathy can occur.[2]
-
Hepatotoxicity: Liver function abnormalities have been observed, necessitating monitoring.[1]
-
Dermal Toxicities: Various types of rash are common.[2]
Any impurity present in the final drug product must be evaluated for its potential to contribute to or exceed these known toxicities.
Framework for Toxicological Assessment of Impurities
The evaluation of pharmaceutical impurities follows a structured approach, beginning with identification and characterization, followed by a thorough toxicological risk assessment to establish safe limits for human exposure.
In Silico aAssessment: A Predictive First Step
Computational toxicology, or in silico assessment, is a critical first step in evaluating the potential toxicity of impurities, particularly for genotoxicity. The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[4][5][6]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of chemical rules derived from existing toxicological data to identify structural alerts associated with toxicity.[7][8][9]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of chemical structures and their corresponding experimental toxicity data to predict the likelihood of a toxicological effect.[7][8][9]
A typical workflow for the in silico assessment of Ixazomib impurities is outlined below.
Caption: Workflow for in silico toxicological assessment of impurities.
The results of the in silico analysis help to classify impurities and guide further testing strategies.
In Vitro Toxicological Assays: Experimental Verification
For impurities that are not cleared by in silico assessment or that require further characterization, a battery of in vitro toxicological assays is employed. These assays provide quantitative data to compare the potency of an impurity to the parent drug, Ixazomib.
Comparative Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration at which a substance causes cell death. By comparing the 50% inhibitory concentration (IC50) of an impurity to that of Ixazomib, a relative toxicity can be established.
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11][12] | Colorimetric change proportional to the number of viable cells. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), an enzyme released from the cytosol of damaged cells into the culture medium.[10][13][14] | Enzymatic activity in the supernatant, indicating cell membrane damage. |
A hypothetical comparison of the cytotoxic potential of Ixazomib and its impurities is presented in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Relative Potency (vs. Ixazomib) |
| Ixazomib | MM.1S (Multiple Myeloma) | MTT | 0.005 | 1.0 |
| Impurity A | MM.1S | MTT | 0.5 | 0.01 |
| Impurity B | MM.1S | MTT | >10 | <0.0005 |
| Ixazomib | HEK293 (Non-cancerous) | MTT | 0.1 | 1.0 |
| Impurity A | HEK293 | MTT | 5.0 | 0.02 |
| Impurity B | HEK293 | MTT | >50 | <0.002 |
Genotoxicity Assessment
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[15][16][17][18] It utilizes strains of bacteria that are auxotrophic for a specific amino acid and evaluates the ability of the test compound to cause mutations that revert the bacteria to a prototrophic state.
| Compound | Bacterial Strain | Metabolic Activation (S9) | Result |
| Ixazomib | S. typhimurium TA98 | - | Negative |
| S. typhimurium TA98 | + | Negative | |
| S. typhimurium TA100 | - | Negative | |
| S. typhimurium TA100 | + | Negative | |
| Impurity C | S. typhimurium TA98 | - | Negative |
| S. typhimurium TA98 | + | Positive | |
| S. typhimurium TA100 | - | Negative | |
| S. typhimurium TA100 | + | Positive |
Establishing Safe Limits: Permitted Daily Exposure (PDE)
The ultimate goal of the toxicological assessment is to establish a Permitted Daily Exposure (PDE) for each impurity. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.[19]
The calculation of the PDE is based on the No-Observed-Adverse-Effect Level (NOAEL) from toxicological studies and incorporates several uncertainty factors.[20]
Caption: Key factors in the calculation of Permitted Daily Exposure (PDE).
For mutagenic impurities, the concept of the Threshold of Toxicological Concern (TTC) may be applied, which for most pharmaceuticals is 1.5 µ g/day .[21]
Signaling Pathways: The Mechanism of Proteasome Inhibition
Ixazomib's therapeutic effect and some of its toxicities are linked to its inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events culminating in apoptosis. Understanding this pathway is crucial for contextualizing the potential effects of impurities that may interact with the same or related targets.
Caption: Simplified signaling pathway of Ixazomib-induced apoptosis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicological assessments.
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Ixazomib or the impurity of interest and incubate for the desired duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[12]
Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Choose appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Prepare a mixture of the test compound with and without a liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.[22]
-
Exposure: Combine the bacterial strain, the test compound mixture, and molten top agar. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[18]
Conclusion
The toxicological assessment of Ixazomib impurities is a multi-faceted process that relies on a combination of predictive modeling and experimental verification. While direct comparative toxicity data for specific impurities remains limited in the public domain, a robust framework exists for their evaluation. By understanding the established toxicological profile of Ixazomib, employing a systematic approach to in silico and in vitro testing, and applying established principles for the derivation of safe limits, the safety of the final drug product can be assured. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to confidently navigate the toxicological assessment of Ixazomib impurities.
References
- 1. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ninlaro.com [ninlaro.com]
- 3. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]
- 6. In silico prediction of toxicity - TKTsweden [tktsweden.com]
- 7. optibrium.com [optibrium.com]
- 8. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 9. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. inotiv.com [inotiv.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to the Proper Disposal of Ixazomib Impurity 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Ixazomib Impurity 1 is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides immediate, actionable, and procedural steps for the safe disposal of this compound, aligning with established best practices for cytotoxic and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Ixazomib or a closely related compound, as a specific SDS for Impurity 1 may not be readily available.[1][2][3][4] Impurities of potent cytotoxic compounds should be handled with the same level of caution as the active pharmaceutical ingredient.
Key Handling Principles:
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes double-gloving with chemotherapy-tested gloves, a disposable gown made of low-permeability fabric, safety goggles or a face shield, and respiratory protection if there is a risk of aerosolization.[5][6][7][8][9]
-
Avoid Contamination: Prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily accessible. In the event of a spill, the area must be cordoned off and decontaminated by trained personnel wearing appropriate PPE.[5][8]
Quantitative Data Summary
For quick reference, the following table summarizes key specifications for personal protective equipment and waste disposal containers.
| Item | Specification | Rationale |
| Primary Gloves | Chemotherapy-tested nitrile or latex gloves | Provides initial barrier against chemical permeation. |
| Secondary Gloves | Chemotherapy-tested nitrile or latex gloves (worn over the primary pair and gown cuff) | Offers additional protection and allows for safe removal of the outer layer without contaminating the inner glove.[6][9] |
| Gown | Disposable, low-permeability fabric with a solid front and long sleeves | Prevents contamination of personal clothing and skin.[6][7] |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and aerosols.[5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when there is a risk of inhaling airborne particles or aerosols.[6][8] |
| Waste Container (Trace Contamination) | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" | For disposal of items with residual amounts of the drug, such as empty vials, gloves, and gowns.[7] |
| Waste Container (Bulk Contamination) | Purple or black, puncture-resistant container labeled "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" | For disposal of the pure impurity, heavily contaminated items, or spill cleanup materials. |
| Final Disposal Method | High-temperature incineration | The required method for destroying cytotoxic and hazardous pharmaceutical waste to prevent environmental contamination.[10][11] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the compliant disposal of both trace and bulk quantities of this compound.
1. Waste Segregation at the Source:
-
Trace Waste: Items that are contaminated with only residual amounts of this compound (e.g., empty vials, used gloves, gowns, bench paper) should be immediately placed into a designated yellow, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste".
-
Bulk Waste: Unused or expired pure this compound, as well as materials used to clean up spills, are considered bulk chemotherapy waste. This must be disposed of in a designated purple or black, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".
2. Container Management:
-
Waste containers should be kept closed when not in use.
-
Do not overfill containers. Fill only to the indicated line (typically three-quarters full).
-
Ensure containers are securely sealed before removal from the laboratory.
3. Labeling and Documentation:
-
All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.
-
Maintain a log of all hazardous waste generated, including the name of the substance, quantity, and date of disposal.
4. Storage and Transport:
-
Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic.
-
Transportation of the waste from the laboratory to the central accumulation area must be done by trained personnel.
5. Final Disposal:
-
The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management contractor.
-
The required method of disposal for cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compounds.[10][11]
-
Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide serves as an essential resource for ensuring the safe and compliant disposal of this compound. By integrating these procedures into standard laboratory operating protocols, research institutions can protect their personnel, the community, and the environment.
References
- 1. oncologymedinfo.com [oncologymedinfo.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ubpbio.com [ubpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. halyardhealth.com [halyardhealth.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. aaha.org [aaha.org]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
